An In-depth Technical Guide to 4,7-Dichloroquinazoline and the Potential Implications of 5-Fluoro Substitution
Introduction: The Quinazoline Scaffold in Drug Discovery The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of approved therapeutic agents. Its versatile st...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of approved therapeutic agents. Its versatile structure allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological activity. Among the halogenated quinazolines, 4,7-dichloroquinazoline serves as a critical intermediate in the synthesis of a diverse range of bioactive molecules, particularly in the realm of oncology. This guide will delve into the fundamental properties, synthesis, and applications of 4,7-dichloroquinazoline, providing a robust foundation for its use in research and development.
Physicochemical Properties of 4,7-Dichloroquinazoline
A thorough understanding of a compound's physicochemical properties is paramount for its application in drug discovery and development. These properties influence a molecule's solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile.
Synthesis of 4,7-Dichloroquinazoline: A Step-by-Step Protocol
The synthesis of 4,7-dichloroquinazoline is a multi-step process that begins with readily available starting materials. The following protocol outlines a common synthetic route.
Experimental Protocol: Synthesis of 4,7-dichloroquinazoline
Materials:
2-Amino-4-chlorobenzoic acid
Formamide
Phosphorus oxychloride (POCl3)
N,N-Dimethylformamide (DMF) (catalytic amount)
Toluene
Sodium hydroxide (NaOH)
Hydrochloric acid (HCl)
Dichloromethane (DCM)
Methanol
Procedure:
Step 1: Synthesis of 7-Chloroquinazolin-4(3H)-one.
A mixture of 2-amino-4-chlorobenzoic acid and an excess of formamide is heated at 160-180°C for 4-6 hours.
The reaction mixture is cooled, and the solid precipitate is collected by filtration.
The crude product is washed with water and then recrystallized from ethanol to yield 7-chloroquinazolin-4(3H)-one.
Step 2: Chlorination to 4,7-Dichloroquinazoline.
7-Chloroquinazolin-4(3H)-one is suspended in toluene.
A catalytic amount of DMF is added, followed by the slow addition of phosphorus oxychloride (POCl3).
The mixture is heated to reflux (around 110°C) for 3-5 hours, during which the solid dissolves.
The reaction mixture is cooled, and the excess POCl3 is carefully quenched with ice-water.
The mixture is neutralized with a sodium hydroxide solution.
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
The resulting crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 4,7-dichloroquinazoline.
Caption: Synthetic workflow for 4,7-dichloroquinazoline.
Applications in Drug Discovery: A Versatile Intermediate
4,7-Dichloroquinazoline is a key building block in the synthesis of numerous compounds with therapeutic potential, most notably as kinase inhibitors in cancer therapy. The chlorine atoms at the 4 and 7 positions are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to modulate biological activity.
Role as a Precursor to Kinase Inhibitors
Many potent and selective kinase inhibitors feature the 4-aminoquinazoline scaffold. The synthesis of these inhibitors often involves the reaction of 4,7-dichloroquinazoline with a primary or secondary amine at the C4 position. The C7 chloro group can be further modified to enhance potency and selectivity.
An In-depth Technical Guide to the Physicochemical Properties of 4,7-Dichloro-5-fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals Introduction 4,7-Dichloro-5-fluoroquinazoline is a halogenated quinazoline derivative of significant interest in medicinal chemistry and drug discovery. The...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,7-Dichloro-5-fluoroquinazoline is a halogenated quinazoline derivative of significant interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a core component of numerous biologically active compounds, including several approved anticancer agents that target receptor tyrosine kinases. The specific substitution pattern of 4,7-dichloro-5-fluoroquinazoline, featuring chlorine atoms at the 4 and 7 positions and a fluorine atom at the 5-position, is anticipated to modulate its physicochemical properties and biological activity. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with detailed experimental protocols for their determination. Given the limited publicly available experimental data for this specific molecule, this guide also draws upon data from structurally related analogs and computational predictions to offer a well-rounded profile for researchers.
Chemical Structure and Properties
The foundational step in understanding the physicochemical nature of 4,7-Dichloro-5-fluoroquinazoline is to examine its molecular structure.
Figure 1: Chemical structure of 4,7-Dichloro-5-fluoroquinazoline.
Physicochemical Data Summary
The following table summarizes key physicochemical properties of 4,7-Dichloro-5-fluoroquinazoline. Due to a scarcity of published experimental data for this specific molecule, values are a combination of data from commercial suppliers, and estimations based on closely related analogs such as 4,7-dichloroquinazoline.
Experimental Protocols for Physicochemical Characterization
The following section details standardized, field-proven methodologies for the experimental determination of the key physicochemical properties of 4,7-Dichloro-5-fluoroquinazoline. The rationale behind each experimental choice is provided to ensure a thorough understanding of the protocol.
Determination of Melting Point
The melting point is a fundamental physical property that provides an indication of purity.
Methodology:
Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube, which is then sealed at one end.
Instrumentation: A calibrated digital melting point apparatus is used.
Measurement: The capillary tube is placed in the apparatus, and the temperature is slowly increased (e.g., 1-2 °C/min) near the expected melting point.
Observation: The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting range.
Causality Behind Experimental Choices: A narrow melting range is indicative of a high degree of purity. The slow heating rate ensures thermal equilibrium and an accurate determination.
Solubility Determination
Understanding the solubility of a compound in various solvents is critical for its formulation and use in biological assays.
Methodology (Shake-Flask Method):
Solvent Selection: A range of solvents of varying polarity should be tested, including water, buffered aqueous solutions (pH 5.0, 7.4, 9.0), ethanol, methanol, acetonitrile, DMSO, and dichloromethane.
Equilibration: An excess amount of the solid compound is added to a known volume of each solvent in a sealed vial. The vials are then agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
Sample Preparation: The resulting saturated solutions are filtered through a 0.22 µm syringe filter to remove any undissolved solid.
Quantification: The concentration of the dissolved compound in the filtrate is determined by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for quantification.
Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" for thermodynamic solubility determination. Using a range of solvents provides a comprehensive solubility profile. HPLC-UV is a robust and widely available technique for the quantification of aromatic compounds like quinazolines.
Figure 2: Workflow for solubility determination.
pKa Determination
The pKa value(s) of a molecule are crucial for understanding its ionization state at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology (Potentiometric Titration):
Sample Preparation: A known amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the inflection point of the curve or by analyzing the derivative of the titration curve.
Causality Behind Experimental Choices: Potentiometric titration is a direct and accurate method for determining pKa values. The choice of a co-solvent is necessary for compounds with low aqueous solubility.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity and purity of 4,7-Dichloro-5-fluoroquinazoline.
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound and can be used for quantification.
Typical Conditions: A reversed-phase C18 column is commonly used with a mobile phase gradient of water and acetonitrile, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape. Detection is typically performed with a UV detector at a wavelength where the compound has strong absorbance (e.g., ~254 nm).
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Expected Results: In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 218.0. The characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in an approximate ratio of 9:6:1) would be a key diagnostic feature.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure.
Predicted ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.
Predicted ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the quinazoline ring system. The chemical shifts will be influenced by the attached heteroatoms and halogens.
Figure 3: Analytical workflow for structural confirmation and purity assessment.
Conclusion
4,7-Dichloro-5-fluoroquinazoline is a promising scaffold for the development of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its successful application in drug discovery and development. This guide has provided a comprehensive overview of these properties, drawing upon available data for related compounds and outlining robust experimental protocols for their determination. As more experimental data for this specific molecule becomes available, this guide will serve as a valuable foundational resource for researchers in the field.
References
Grimmel, H. W., Guenther, A., & Morgan, J. F. (1946). A new synthesis of 2,3-disubstituted-4(3H)-quinazolones. Journal of the American Chemical Society, 68(3), 539–542.
He, L., et al. (2017). Synthesis and biological evaluation of novel quinazoline derivatives as potent EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3467-3471.
Kulkarni, A. A., et al. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1498.
Li, X., et al. (2021). Discovery of novel quinazoline-based derivatives as potent and selective inhibitors of EGFR-driven non-small cell lung cancer. European Journal of Medicinal Chemistry, 213, 113170.
Smaill, J. B., et al. (2016). Quinazoline-based inhibitors of the epidermal growth factor receptor (EGFR): A review of recent developments. European Journal of Medicinal Chemistry, 119, 113-132.
Google Patents. (n.d.). Industrial preparation method of 4,7-dichloroquinoline. Retrieved from [2]
MDPI. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(2), M1127.
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link][3]
ResearchGate. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
IntechOpen. (2023).
Frontiers. (2023).
Indian Journal of Pharmaceutical Education and Research. (2018). Quinazoline Derivatives as Anticancer Agents: QSAR, Molecular Docking and in silico Pharmacokinetic Prediction.
PMC. (2020). Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors.
An In-depth Technical Guide to the Structure and Synthesis of 4,7-Dichloro-5-fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical structure and plausible synthetic pathways for 4,7-dichloro-5-fluoroquinazol...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and plausible synthetic pathways for 4,7-dichloro-5-fluoroquinazoline, a halogenated quinazoline derivative of significant interest in medicinal chemistry and drug discovery. While direct literature on its synthesis is sparse, this document, drawing upon established methodologies for analogous compounds, outlines a robust and scientifically sound synthetic strategy. The proposed pathway, grounded in the principles of heterocyclic chemistry, involves the cyclization of a key anthranilic acid precursor followed by a chlorination step. This guide offers detailed experimental insights, discusses the rationale behind methodological choices, and provides visual representations of the synthetic route to aid in practical application.
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Its unique arrangement of a benzene ring fused to a pyrimidine ring allows for diverse functionalization, leading to compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of halogen atoms, such as chlorine and fluorine, into the quinazoline framework can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes halogenated quinazolines, such as 4,7-dichloro-5-fluoroquinazoline, compounds of particular interest for the development of novel therapeutics.
Structural Elucidation of 4,7-Dichloro-5-fluoroquinazoline
The structure of 4,7-dichloro-5-fluoroquinazoline is characterized by a quinazoline core with chlorine atoms at positions 4 and 7, and a fluorine atom at position 5.
Key Structural Features:
Quinazoline Core: A bicyclic aromatic system composed of a benzene ring fused to a pyrimidine ring.
Chlorine at C4: This position is highly susceptible to nucleophilic substitution, making it a key handle for further chemical modifications and the introduction of various pharmacophores.
Chlorine at C7: This substitution influences the overall electronic properties and lipophilicity of the molecule.
Fluorine at C5: The presence of a fluorine atom at this position can significantly impact the molecule's pKa, metabolic stability, and binding interactions with target proteins due to its high electronegativity and ability to form strong hydrogen bonds.
The CAS number for 4,7-dichloro-5-fluoroquinazoline is 2126177-60-2[1].
Below is a diagram illustrating the chemical structure of 4,7-dichloro-5-fluoroquinazoline.
Caption: Chemical structure of 4,7-dichloro-5-fluoroquinazoline.
Proposed Synthetic Pathways
Based on established synthetic methodologies for analogous halogenated quinazolines, a two-step synthesis for 4,7-dichloro-5-fluoroquinazoline is proposed. This pathway commences with the cyclization of a suitable anthranilic acid derivative to form the corresponding quinazolinone, followed by a chlorination step to yield the final product.
Step 1: Synthesis of 7-Chloro-5-fluoroquinazolin-4(3H)-one via Niementowski Reaction
The initial and crucial step is the formation of the quinazolinone ring system. The Niementowski reaction, a classic and widely used method for the synthesis of 4(3H)-quinazolinones, is the proposed method.[2][3] This reaction involves the condensation of an anthranilic acid with an amide, typically formamide, at elevated temperatures.[2][4]
The proposed starting material for this synthesis is 2-amino-4-chloro-6-fluorobenzoic acid (CAS No. 940054-47-7). This specific substitution pattern is essential to achieve the desired arrangement of substituents in the final product. This starting material is commercially available, making this proposed route practical for laboratory synthesis.
The reaction proceeds via the formation of an o-amidobenzamide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the quinazolinone.
Caption: Proposed synthesis of the quinazolinone intermediate.
Experimental Protocol (Adapted from analogous syntheses):
In a round-bottom flask equipped with a reflux condenser, a mixture of 2-amino-4-chloro-6-fluorobenzoic acid and an excess of formamide is prepared.
The reaction mixture is heated to a temperature typically ranging from 150-180 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water.
The solid precipitate is collected by filtration, washed with water to remove any residual formamide, and dried to yield 7-chloro-5-fluoroquinazolin-4(3H)-one.
Causality Behind Experimental Choices:
Excess Formamide: Formamide serves as both a reactant and a solvent in this reaction. Using it in excess helps to drive the reaction to completion.
High Temperature: The Niementowski reaction typically requires high temperatures to overcome the activation energy for the cyclization and dehydration steps.[2] Microwave-assisted heating can be an effective alternative to conventional heating, often leading to shorter reaction times and improved yields.[2]
Step 2: Chlorination of 7-Chloro-5-fluoroquinazolin-4(3H)-one
The final step in the proposed synthesis is the conversion of the hydroxyl group at the 4-position of the quinazolinone to a chlorine atom. This transformation is a common and crucial step in the synthesis of many quinazoline-based drugs. The most frequently employed reagent for this chlorination is phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base or a catalytic amount of dimethylformamide (DMF).[5][6][7]
The reaction proceeds through the formation of a phosphorylated intermediate, which is then displaced by a chloride ion to yield the final product.[5]
Caption: Final chlorination step to yield the target compound.
Experimental Protocol (Adapted from analogous syntheses):
A mixture of 7-chloro-5-fluoroquinazolin-4(3H)-one and an excess of phosphorus oxychloride is placed in a reaction vessel equipped with a reflux condenser.
A catalytic amount of DMF or a tertiary amine (e.g., N,N-diethylaniline) can be added to facilitate the reaction.[7]
The reaction mixture is heated to reflux (typically around 100-110 °C) for several hours, with the reaction progress monitored by TLC.
After completion, the excess POCl₃ is carefully removed under reduced pressure.
The residue is then cautiously poured onto crushed ice, leading to the precipitation of the crude product.
The solid is collected by filtration, washed with water, and then a dilute sodium bicarbonate solution to neutralize any remaining acid.
The crude 4,7-dichloro-5-fluoroquinazoline can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to obtain the final product.
Causality Behind Experimental Choices:
Phosphorus Oxychloride (POCl₃): This is a powerful chlorinating and dehydrating agent, highly effective for converting hydroxyl groups on heterocyclic rings to chlorine atoms.[5][6]
Catalytic DMF or Tertiary Amine: These additives can accelerate the reaction rate. DMF is believed to form a Vilsmeier-Haack type reagent with POCl₃, which is a more reactive chlorinating species. Tertiary amines act as a base to neutralize the HCl generated during the reaction.[7]
Careful Quenching: The reaction of POCl₃ with water is highly exothermic and generates HCl gas. Therefore, quenching the reaction mixture by adding it to ice is a critical safety measure.
Alternative Synthetic Strategies
While the proposed two-step synthesis is a robust and logical approach, other established methods for quinazoline synthesis could potentially be adapted. These include:
Bischler Quinazoline Synthesis: This method involves the cyclization of an N-acyl-anthranilamide. While effective, it often requires harsh conditions.[8]
Friedländer Synthesis: This involves the condensation of a 2-amino-benzaldehyde or ketone with a compound containing a reactive methylene group.[9][10][11] The availability of the appropriately substituted 2-aminobenzaldehyde would be a prerequisite.
Starting from a Nitrile Precursor: An alternative starting material could be 2-amino-4-chloro-6-fluorobenzonitrile. Cyclization with formic acid or a derivative could lead to the quinazoline ring system.
Data Summary
Table 1: Key Reactants and Products
Compound Name
Molecular Formula
CAS Number
Role in Synthesis
2-Amino-4-chloro-6-fluorobenzoic acid
C₇H₅ClFNO₂
940054-47-7
Starting Material
7-Chloro-5-fluoroquinazolin-4(3H)-one
C₈H₄ClFN₂O
-
Intermediate
4,7-Dichloro-5-fluoroquinazoline
C₈H₃Cl₂FN₂
2126177-60-2
Final Product
Conclusion
This technical guide has outlined a plausible and well-supported synthetic pathway for 4,7-dichloro-5-fluoroquinazoline, a molecule of considerable interest to the drug discovery community. By leveraging established synthetic protocols for structurally similar compounds, a clear and actionable two-step synthesis has been proposed, starting from the commercially available 2-amino-4-chloro-6-fluorobenzoic acid. The detailed experimental considerations and the rationale behind the choice of reagents and conditions provide a solid foundation for the practical synthesis of this important heterocyclic compound. The modularity of this synthetic approach also offers opportunities for the future development of a diverse library of substituted quinazoline derivatives for further biological evaluation.
References
Heravi, M. M., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 25(11), 2653.
Sharma, V., & Kaur, P. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of Molecular Structure, 1274, 134493.
Kaur, M., et al. (2018). Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their biological evaluation. Journal of the Serbian Chemical Society, 83(10), 1145-1155.
Al-Suwaidan, I. A., et al. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application.
Wikipedia. (n.d.). Quinazoline.
ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones. Retrieved from [Link]
PubChem. (n.d.). 4-Chloro-5,7-difluoroquinazoline. Retrieved from [Link]
Zhang, Y., et al. (2014). Ultrasound-promoted synthesis of quinazoline derivatives. Ultrasonics Sonochemistry, 21(2), 779-784.
Michael, J. P. (2008). Quinoline, quinazoline and acridone alkaloids.
GSC Online Press. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][2]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. GSC Biological and Pharmaceutical Sciences, 11(1), 057-064.
Semantic Scholar. (n.d.). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
Merck Index. (n.d.). Widman-Stoermer Synthesis.
ResearchGate. (n.d.). Synthesis of Quinazolinones and Quinazolines. Retrieved from [Link]
ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
NextSDS. (n.d.). 4-Chloro-5,7-difluoroquinoline. Retrieved from [Link]
Chem-Station. (2009). Widman-Stoermer Cinnoline Synthesis. Retrieved from [Link]
Patsnap Eureka. (2022). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Retrieved from [Link]
IOPscience. (n.d.). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. Retrieved from [Link]
ResearchGate. (n.d.). Scheme 1. Widman-Stoermer synthesis of pyrido[3,4-c]pyridazine derivatives. Retrieved from [Link]
Matrix Fine Chemicals. (n.d.). 4,7-DICHLOROQUINOLINE. Retrieved from [Link]
ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]
Google Patents. (n.d.). Method for producing 2-amino-4-fluorobenzoic acid.
Merck Index. (n.d.). von Richter (Cinnoline) Synthesis.
ScienceDirect. (1964). CHEMISTRY OF THE QUINAZOLINE SERIES——Ⅰ.CHLORINATION OF QUINAZOLONE-4. Acta Pharmaceutica Sinica, 11(3), 194-199.
PubChem. (n.d.). 4,7-Dichloroquinazoline. Retrieved from [Link]
PubChem. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]
Wikipedia. (n.d.). 4,7-Dichloroquinoline.
ResearchGate. (2017). DESIGN AND SYNTHESIS OF 7-CHLORO-3-SUBSTITUTED QUINAZOLIN-4(3H)-ONES AS POTENTIAL ANTI-INFLAMMATORY AND ANALGESIC AGENTS. Retrieved from [Link]
Kamal, A., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Pharmaceuticals, 17(11), 1435.
Google Patents. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
Application Note: Scalable Synthesis of 4,7-Dichloro-5-fluoroquinazoline for Kinase Inhibitor Development
Executive Summary & Retrosynthetic Rationale The quinazoline scaffold is a privileged pharmacophore in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors (e.g., EGFR, HER2 inhibitor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Retrosynthetic Rationale
The quinazoline scaffold is a privileged pharmacophore in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors (e.g., EGFR, HER2 inhibitors). The compound 4,7-Dichloro-5-fluoroquinazoline (CAS: 2126177-60-2)[1] serves as a highly versatile, bi-functional electrophilic intermediate.
The strategic value of this specific substitution pattern lies in its differential reactivity:
C4-Chlorine: Highly activated for Nucleophilic Aromatic Substitution (
SNAr
) with primary and secondary amines, allowing for rapid diversification at the crucial hinge-binding region of the kinase inhibitor.
C7-Chlorine & C5-Fluorine: Provide specific steric bulk and electronic modulation (inductive electron withdrawal) that can favorably impact the molecule's metabolic stability and target residence time.
Synthetic Strategy:
To ensure high fidelity and scalability, the protocol avoids complex transition-metal catalysis in favor of a robust, two-step condensation-chlorination sequence starting from 2-amino-4-chloro-6-fluorobenzoic acid.
Quinazolinone Core Assembly: Utilizing formamidine acetate provides both the C2 carbon and N3 nitrogen. This is preferred over formamide as it generally requires lower temperatures and yields fewer degradation byproducts.
Deoxychlorination: Conversion of the C4-lactam tautomer to the active C4-chloride utilizing Phosphorus oxychloride (
POCl3
). The addition of a catalytic/stoichiometric organic base (DIPEA) accelerates the formation of the Vilsmeier-Haack-type intermediate, driving the reaction to completion.
Synthetic Workflow Visualization
Synthetic workflow for 4,7-Dichloro-5-fluoroquinazoline.
Experimental Protocols
Step 1: Synthesis of 7-Chloro-5-fluoroquinazolin-4(3H)-one
The goal of this step is to construct the bicyclic core. The choice of ethanol as a solvent allows the product to crash out of solution upon cooling, negating the need for chromatographic purification.
Charge a round-bottom flask equipped with a magnetic stirrer and reflux condenser with 2-amino-4-chloro-6-fluorobenzoic acid (1.0 eq) and formamidine acetate (3.0 eq).
Suspend the solid mixture in absolute ethanol (10 v/w).
Heat the reaction mixture to a gentle reflux (approx. 80°C) under a nitrogen atmosphere for 12–16 hours.
Mechanistic Insight: The reaction proceeds via initial amidine formation at the aniline nitrogen, followed by intramolecular cyclization onto the carboxylic acid.
Monitor the reaction progress via LC-MS. Upon consumption of the starting material, remove the heat source and allow the mixture to cool slowly to room temperature, then further cool to 0–5°C in an ice bath for 2 hours.
Collect the resulting precipitate via vacuum filtration.
Wash the filter cake sequentially with cold water (to remove residual formamidine salts) and cold ethanol.
Dry the solid under high vacuum at 45°C to afford 7-chloro-5-fluoroquinazolin-4(3H)-one as an off-white solid.
Step 2: Synthesis of 4,7-Dichloro-5-fluoroquinazoline
This step converts the thermodynamically stable lactam into the highly reactive 4-chloro derivative. Strict anhydrous conditions must be maintained.
Reagents:
7-Chloro-5-fluoroquinazolin-4(3H)-one: 1.0 eq
Phosphorus oxychloride (
POCl3
): 10.0 eq (acts as both reagent and solvent)
N,N-Diisopropylethylamine (DIPEA): 1.2 eq
Procedure:
In a thoroughly dried, multi-neck flask flushed with argon, suspend 7-chloro-5-fluoroquinazolin-4(3H)-one (1.0 eq) in
POCl3
(10.0 eq).
Cool the suspension to 0°C. Add DIPEA (1.2 eq) dropwise over 15 minutes.
Safety & Causality: The addition of DIPEA is exothermic. DIPEA serves as an acid scavenger for the generated HCl and promotes the formation of the highly electrophilic Vilsmeier-type intermediate, significantly reducing the required reaction time compared to neat
POCl3
.
Equip the flask with a reflux condenser and heat the mixture to 100°C for 4–6 hours. The suspension will gradually turn into a homogenous, dark solution.
Monitor via TLC (Hexanes/EtOAc 3:1). Note: Quench TLC aliquots in cold methanol to observe the 4-methoxy derivative, as the 4-chloro product is prone to hydrolysis on silica gel.
Once complete, cool the reaction to 40°C. Critical Step: Concentrate the mixture under reduced pressure to remove the majority of the excess
POCl3
. Do not quench the bulk reaction directly into water, as unreacted
POCl3
reacts violently and will cause severe hydrolysis of the desired product.
Dissolve the resulting crude syrup in anhydrous Ethyl Acetate (EtOAc) and pour slowly into vigorously stirred ice-water (maintaining internal temp < 10°C).
Separate the organic layer. Extract the aqueous layer once more with EtOAc.
Wash the combined organic layers with saturated aqueous
NaHCO3
until the aqueous phase is slightly basic (pH ~8), followed by brine.
Dry the organic phase over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
If necessary, purify the crude residue via short-path silica gel plug (eluting with Hexanes/EtOAc) to yield 4,7-Dichloro-5-fluoroquinazoline.
Data Presentation & Expected Outcomes
Table 1: Reaction Parameters and Yields
Reaction Step
Scale (Theoretical)
Reagent Equivalents
Temp / Time
Expected Yield
Purity Profile (LC-MS)
1. Cyclization
10.0 g
Formamidine acetate (3.0)
80°C / 12h
75 - 85%
> 95% (UV 254 nm)
2. Chlorination
5.0 g
POCl3
(10.0), DIPEA (1.2)
100°C / 5h
80 - 90%
> 98% (UV 254 nm)
Table 2: Analytical Characterization Data[1][2]
Parameter
Specification / Expected Value
Chemical Name
4,7-Dichloro-5-fluoroquinazoline
CAS Registry Number
2126177-60-2
Molecular Formula
C8H3Cl2FN2
Molecular Weight
217.03 g/mol
SMILES String
FC=1C=C(Cl)C=C2N=CN=C(Cl)C12
Appearance
Pale yellow to off-white crystalline solid
Storage Conditions
Store at -20°C under inert gas; moisture sensitive
Orthogonal Functionalization of 4,7-Dichloro-5-fluoroquinazoline: A Privileged Scaffold for Targeted Kinase Inhibitor Synthesis
Executive Summary The 4-anilinoquinazoline pharmacophore is a cornerstone of modern oncology, serving as the ATP-competitive core for numerous FDA-approved tyrosine kinase inhibitors (TKIs) targeting EGFR, HER2, and VEGF...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 4-anilinoquinazoline pharmacophore is a cornerstone of modern oncology, serving as the ATP-competitive core for numerous FDA-approved tyrosine kinase inhibitors (TKIs) targeting EGFR, HER2, and VEGFR[1]. As a Senior Application Scientist, I have designed this protocol guide to detail the use of 4,7-dichloro-5-fluoroquinazoline (CAS: 2126177-60-2) [2][3] as a highly versatile, tri-halogenated building block. This guide provides a self-validating, step-by-step methodology for the regioselective, orthogonal functionalization of this scaffold, enabling the rapid generation of diverse kinase inhibitor libraries.
Mechanistic Rationale: The Tri-Halogenated Advantage
The strategic value of 4,7-dichloro-5-fluoroquinazoline lies in the distinct electronic environments of its three halogen leaving groups, which allow for sequential functionalization without the need for protecting groups.
C4-Chlorine (Highest Electrophilicity): Density Functional Theory (DFT) calculations demonstrate that the carbon atom at the C4-position possesses the highest Lowest Unoccupied Molecular Orbital (LUMO) coefficient[4]. The highly polarized C-Cl bond is further activated by the adjacent N1 and N3 atoms. Consequently, nucleophilic aromatic substitution (SNAr) with anilines occurs rapidly here. The reaction is heavily influenced by solvent effects; protic solvents like isopropanol stabilize the polar transition state and the resulting Meisenheimer complex via hydrogen bonding[5][6].
C5-Fluorine (Activated SNAr Handle): Once the C4 position is aminated, the C5-fluorine becomes the primary site for subsequent SNAr. Despite the C-F bond being stronger than C-Cl, fluorine is a superior leaving group in SNAr reactions. Its extreme electronegativity highly polarizes the C5 carbon, stabilizing the anionic Meisenheimer intermediate during attack by aliphatic amines (e.g., piperazines).
C7-Chlorine (Cross-Coupling Handle): The C7-chlorine is relatively inert to SNAr under moderate conditions. However, it serves as an excellent electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), allowing for late-stage diversification with aryl or heteroaryl groups.
Figure 1: Orthogonal functionalization workflow of 4,7-dichloro-5-fluoroquinazoline.
Quantitative Reaction Optimization
To ensure robust library synthesis, the SNAr steps must be optimized to prevent competitive side reactions (e.g., premature C5 substitution during C4 amination).
Table 1: Optimization of C4-Amination with 3-Chloro-4-fluoroaniline
Insight: Isopropanol with a mild organic base (Entry 4) provides the optimal balance. The protic solvent facilitates the nucleophilic attack[5], while DIPEA neutralizes the HCl byproduct, preventing the precipitation of the unreactive aniline hydrochloride salt without triggering C5 displacement.
Table 2: Optimization of C5-Fluoro Displacement with 1-Methylpiperazine
Entry
Solvent
Base
Temp (°C)
Time (h)
Yield (%)
1
iPrOH
DIPEA
80
24
30 (Incomplete)
2
DMF
DIPEA
100
12
65
| 3 | NMP | K₂CO₃ (2.0 eq) | 110 | 6 | 88 |
Application Protocols
Protocol 1: Regioselective C4-Amination
Objective: Synthesis of 4-(3-chloro-4-fluoroanilino)-7-chloro-5-fluoroquinazoline.
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,7-dichloro-5-fluoroquinazoline (1.0 eq, 5.0 mmol) and 3-chloro-4-fluoroaniline (1.05 eq, 5.25 mmol).
Solvation: Suspend the reagents in anhydrous isopropanol (30 mL). Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 6.0 mmol).
Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 4 hours.
Self-Validation Checkpoint (IPC): Monitor via LC-MS. The reaction is complete when the starting material peak (m/z 217) disappears and the product mass (m/z 326 [M+H]+) dominates. The physical state of the reaction acts as a visual indicator: the mixture will transition from a clear solution to a thick, pale-yellow suspension as the product precipitates.
Workup: Cool the mixture to 0 °C in an ice bath. Add 30 mL of cold distilled water and stir for 30 minutes. Filter the precipitate under vacuum, wash with cold isopropanol (10 mL) followed by water (20 mL), and dry in vacuo at 50 °C.
Protocol 2: C5-Fluoro Displacement (SNAr)
Objective: Introduction of a solubilizing basic moiety (1-methylpiperazine) at the C5 position.
Setup: Dissolve the intermediate from Protocol 1 (1.0 eq, 3.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (15 mL).
Reaction: Heat the suspension to 110 °C for 6 hours.
Self-Validation Checkpoint (IPC): TLC (EtOAc/Hexane 1:1) will show the consumption of the starting material. Because the product now contains a basic piperazine ring, it will exhibit a significantly lower Rf and will streak on silica unless a modifier (e.g., 1% Et₃N) is used.
Workup (Acid-Base Extraction): Cool to room temperature and partition between EtOAc (50 mL) and water (50 mL). Extract the organic layer with 1M HCl (2 x 30 mL). The product moves to the aqueous layer, leaving non-basic impurities behind. Basify the aqueous layer with 2M NaOH to pH 10, and back-extract with EtOAc (3 x 40 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.
Protocol 3: C7-Suzuki-Miyaura Cross-Coupling
Objective: Late-stage diversification via C7 arylation.
Setup: In a microwave vial, combine the C4/C5-substituted intermediate (1.0 eq, 1.0 mmol), an aryl boronic acid (e.g., phenylboronic acid, 1.2 eq, 1.2 mmol), and Pd(dppf)Cl₂ (0.05 eq, 0.05 mmol).
Degassing: Sparge the biphasic mixture with nitrogen for 10 minutes to remove oxygen, which degrades the Pd(0) catalyst.
Reaction: Seal the vial and heat at 90 °C for 3 hours (or 110 °C for 30 mins in a microwave reactor).
Self-Validation & Purification: Filter the crude mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via reverse-phase preparative HPLC to yield the final targeted kinase inhibitor.
Biological Context: Target Pathway Inhibition
Quinazoline derivatives synthesized via this methodology are highly effective at competing with ATP in the kinase domains of growth factor receptors. By inhibiting EGFR autophosphorylation, these compounds shut down downstream signaling cascades responsible for tumor cell proliferation and survival[1].
Figure 2: Mechanism of action of quinazoline-based TKIs in the EGFR-PI3K-AKT signaling pathway.
References
ResearchGate. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis". URL: [Link]
World Journal of Pharmaceutical Research. "Novel 4-anilinoquinazoline derivatives as EGFR and VEGFR-2 inhibitors". URL: [Link]
Frontiers in Chemistry. "Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction". URL: [Link]
Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 4,7-Dichloro-5-fluoroquinazoline
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary The quinazoline scaffold is a highly privileged structur...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Document Type: Advanced Protocol & Mechanistic Guide
Executive Summary
The quinazoline scaffold is a highly privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., gefitinib, afatinib)[1]. When functionalizing complex, multi-halogenated precursors like 4,7-dichloro-5-fluoroquinazoline (CAS: 2126177-60-2)[2], achieving absolute regiocontrol is the primary synthetic challenge. This application note details a self-validating, highly regioselective protocol for the SNAr amination of 4,7-dichloro-5-fluoroquinazoline at the C-4 position, preserving the C-7 chlorine and C-5 fluorine as orthogonal handles for downstream cross-coupling[3].
Mechanistic Rationale & Causality
To design a robust protocol, we must first understand the electronic topology of the substrate. Why does the C-4 position react exclusively under controlled conditions?
LUMO-Directed Kinetics: Density Functional Theory (DFT) calculations demonstrate that the C-4 carbon possesses the highest Lowest Unoccupied Molecular Orbital (LUMO) coefficient[4]. This makes it the kinetically favored site for nucleophilic attack.
Pyrimidine Ring Activation: The C-4 position is flanked by an imine-like nitrogen and is part of the highly electron-deficient pyrimidine ring. This significantly lowers the activation energy for the SNAr reaction compared to the C-7 and C-5 positions[1].
Solvent Causality: Protic solvents like isopropanol (iPrOH) are deliberately chosen over aprotic solvents (like THF or DMF). The protic environment stabilizes the anionic Meisenheimer intermediate via hydrogen bonding, accelerating the reaction at lower temperatures and preventing the need for harsh conditions that degrade regioselectivity[5].
Base Selection: N,N-Diisopropylethylamine (DIPEA) is utilized because its steric bulk renders it strictly non-nucleophilic. It efficiently scavenges the HCl byproduct—preventing the deactivation of the amine nucleophile—without competing for the electrophilic C-4 site[6].
Figure 2: Mechanistic sequence of the SNAr reaction highlighting the stabilized Meisenheimer complex.
Quantitative Data: Condition Optimization
To establish the most reliable parameters, a solvent and base screen was conducted. The data below illustrates the causality between reaction conditions and regiochemical outcomes.
Solvent
Base
Temp (°C)
Time (h)
Conversion (%)
Regioselectivity (C-4 vs C-7/C-5)
Isolated Yield (%)
THF
TEA
65
12
68
>99:1
55
DMF
K₂CO₃
100
2
>99
82:18
71
MeCN
DIPEA
80
6
85
95:5
78
iPrOH
DIPEA
80
4
>99
>99:1
92
Insight: High temperatures in polar aprotic solvents (DMF) lead to over-substitution at the C-7 and C-5 positions. iPrOH at 80 °C provides the optimal balance of kinetic reactivity and thermodynamic control.
This protocol utilizes morpholine as a model secondary amine nucleophile. A secondary amine is selected to prevent over-alkylation and provide a clean, easily trackable SNAr profile.
Reaction Assembly: Charge an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar with 4,7-dichloro-5-fluoroquinazoline (2.17 g) and anhydrous iPrOH (20 mL).
Base Addition: Add DIPEA (1.94 g) to the suspension in one portion at ambient temperature (20–25 °C).
Nucleophile Introduction: Add morpholine (0.96 g) dropwise over 5 minutes. Note: A slight exotherm may be observed as the initial complexation occurs.
Thermal Activation: Attach a reflux condenser and heat the reaction mixture in an oil bath set to 80 °C. Maintain vigorous stirring for 4 hours.
Aqueous Quench & Isolation: Remove the flask from the heat source and allow it to cool to room temperature. Slowly add 20 mL of ice-cold deionized water while stirring.
Causality of Workup: The product is highly lipophilic compared to the DIPEA hydrochloride salts and residual morpholine. The aqueous addition forces the pure product to precipitate, bypassing the need for silica gel chromatography.
Filtration: Filter the resulting precipitate through a sintered glass funnel. Wash the filter cake with cold water (2 × 10 mL) and cold heptane (10 mL). Dry under high vacuum at 45 °C for 12 hours.
Self-Validating System: In-Process Controls (IPC)
A protocol is only as reliable as its internal controls.
LC-MS Monitoring: At the 3-hour mark, quench a 10 µL reaction aliquot into 1 mL of LC-MS grade acetonitrile.
Validation Criteria: The reaction is validated to proceed correctly when the starting material peak (m/z ~217 [M+H]⁺) integrates to <1% relative to the product mass (m/z 268 [M+H]⁺). The absolute absence of a di-amination peak (m/z 319 [M+H]⁺) confirms the chemoselectivity of the thermal parameters.
Figure 1: Self-validating workflow for the regioselective SNAr amination of 4,7-dichloro-5-fluoroquinazoline.
Analytical Validation of Regiochemistry
Because assuming regioselective outcomes without experimental proof is a critical failure point in drug discovery[8], structural confirmation must be executed via 2D-NMR.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The protons of the newly attached morpholine ring will show a strong ³J correlation to the quinazoline C-4 carbon (~160 ppm).
¹³C-¹⁹F Coupling: The C-4 carbon will exhibit a distinct ³JCF coupling with the C-5 fluorine atom, definitively proving that the substitution occurred at the 4-position and not at the 7-position.
References
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules (MDPI). URL:[Link]
Switching the Chemoselectivity in the Amination of 4-Chloroquinazolines with Aminopyrazoles. Organic Letters (ACS Publications). URL:[Link]
Recent advances in selective functionalization of the quinazoline scaffold. Organic & Biomolecular Chemistry (RSC). URL:[Link]
Application Note: Synthetic Routes and Protocols for 4-Amino-7-chloro-5-fluoroquinazoline Derivatives
Executive Summary The 4-amino-7-chloro-5-fluoroquinazoline scaffold is a highly privileged pharmacophore in modern drug discovery, serving as the structural backbone for numerous kinase inhibitors and epigenetic modulato...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 4-amino-7-chloro-5-fluoroquinazoline scaffold is a highly privileged pharmacophore in modern drug discovery, serving as the structural backbone for numerous kinase inhibitors and epigenetic modulators. Recent therapeutic breakthroughs have highlighted the efficacy of these derivatives as potent Methionine Adenosyltransferase 2A (MAT2A) inhibitors, offering a targeted therapeutic avenue for MTAP-deleted cancers[1].
As a Senior Application Scientist, I have designed this protocol guide to move beyond basic synthetic steps. This document details a robust, scalable, and self-validating three-step synthetic route, emphasizing the mechanistic causality behind reagent selection, the basis of regioselective transformations, and rigorous in-process quality controls required to maintain high synthetic integrity.
Biological Rationale and Signaling Pathway
The incorporation of specific halogen atoms (7-chloro and 5-fluoro) on the quinazoline core is a deliberate exercise in rational drug design. The 5-fluoro substituent significantly lowers the pKa of the N1 nitrogen, altering the compound's hydrogen-bonding network and binding kinetics. Simultaneously, the 7-chloro group occupies specific hydrophobic pockets in target proteins while enhancing metabolic stability against cytochrome P450-mediated oxidation.
Biologically, these specific derivatives are known to disrupt the MAT2A/PRMT5 epigenetic signaling axis. MAT2A catalyzes the formation of S-adenosylmethionine (SAM) from methionine and ATP. SAM acts as the universal methyl donor for PRMT5, an enzyme essential for tumor survival in MTAP-deleted cancers. By allosterically inhibiting MAT2A, 4-aminoquinazolines deplete cellular SAM levels, selectively starving cancer cells of their epigenetic regulatory capacity[1].
Figure 2: MAT2A/PRMT5 epigenetic pathway inhibition by 4-aminoquinazoline derivatives.
Mechanistic Insights and Synthetic Strategy
The synthesis of 4-amino-7-chloro-5-fluoroquinazolines is achieved via a convergent three-step sequence. Understanding the chemical logic at each step is critical for troubleshooting and scaling.
Cyclization: 2-Amino-4-chloro-6-fluorobenzoic acid is condensed with formamidine acetate. The use of formamidine acetate over traditional urea prevents the formation of 2,4-dione byproducts, directly yielding the desired quinazolin-4(3H)-one core.
Deoxychlorination: The tautomeric lactam is converted to the highly electrophilic 4,7-dichloro-5-fluoroquinazoline using phosphorus oxychloride (POCl3). Mechanistically, the lactam oxygen attacks the phosphorus, forming a dichlorophosphite leaving group, followed by chloride displacement. The addition of N,N-dimethylaniline acts as a catalytic nucleophile and acid scavenger, accelerating the Vilsmeier-Haack-type intermediate formation and preventing the degradation of the fluorinated aromatic ring[2].
Regioselective SNAr Amination: The pyrimidine ring of the quinazoline is highly electron-deficient. The C4 position, flanked by two nitrogen atoms, is significantly more electrophilic than the C2 or C7 positions. Consequently, nucleophilic aromatic substitution (SNAr) with primary or secondary amines occurs with complete chemoselectivity and regioselectivity at C4, leaving the 7-chloro substituent intact for potential downstream cross-coupling[3].
Figure 1: Three-step synthetic workflow for 4-amino-7-chloro-5-fluoroquinazoline derivatives.
Quantitative Data: Reaction Optimization
The following tables summarize the empirical data driving the protocol parameters, demonstrating the necessity of specific catalytic additives and solvent choices.
Table 1: Optimization of C4-Deoxychlorination (Step 2)
Reagent System
Temperature
Time
Yield (%)
Purity (LC-MS)
POCl3 (neat)
105 °C
12 h
65%
85%
POCl3 + DIPEA (1.5 eq)
105 °C
6 h
78%
90%
POCl3 + N,N-Dimethylaniline (0.5 eq)
100 °C
4 h
92%
>95%
| SOCl2 + DMF (cat.) | 80 °C | 18 h | 40% | 60% |
Table 2: Scope of Regioselective SNAr Amination at C4 (Step 3)
Amine Nucleophile
Solvent
Base
Temp
Time
Yield (%)
Ammonia (0.4 M in THF)
THF
None
25 °C
12 h
88%
Aniline (Primary Aryl)
i-PrOH
DIPEA
80 °C
4 h
91%
2-Aminopyridine
DMF
NaH
60 °C
6 h
75%
| Morpholine (Secondary Alkyl)| DCM | TEA | 25 °C | 2 h | 95% |
Experimental Protocols
Step 1: Synthesis of 7-Chloro-5-fluoroquinazolin-4(3H)-one
Procedure:
Charge a 500 mL round-bottom flask with 2-amino-4-chloro-6-fluorobenzoic acid (10.0 g, 52.8 mmol) and formamidine acetate (11.0 g, 105.6 mmol, 2.0 eq).
Suspend the solids in 2-methoxyethanol (100 mL).
Attach a reflux condenser and heat the mixture to 120 °C under a nitrogen atmosphere for 4 hours.
Cool the reaction mixture to room temperature. Pour the mixture into ice-cold distilled water (300 mL) under vigorous stirring.
Filter the resulting white precipitate, wash with water (2 × 50 mL) and cold ethanol (20 mL), and dry under vacuum at 60 °C overnight.
Validation & Quality Control: The product should appear as a highly crystalline white solid. Confirm the loss of the carboxylic acid OH stretch (~3200-2500 cm⁻¹) and the appearance of the lactam carbonyl stretch (~1670 cm⁻¹) via FT-IR.
Step 2: Synthesis of 4,7-Dichloro-5-fluoroquinazoline
Procedure:
To a dried 250 mL flask equipped with a magnetic stir bar, add 7-chloro-5-fluoroquinazolin-4(3H)-one (8.0 g, 40.3 mmol).
Add phosphorus oxychloride (POCl3, 40 mL) followed by the dropwise addition of N,N-dimethylaniline (2.5 mL, 19.7 mmol, 0.5 eq). Caution: Highly exothermic.
Heat the mixture to 100 °C for 4 hours. The suspension will gradually become a homogeneous amber solution.
Cool to room temperature and concentrate the mixture in vacuo to remove excess POCl3.
Quench the resulting thick syrup by pouring it slowly over crushed ice (200 g) while maintaining the temperature below 10 °C. Extract immediately with dichloromethane (3 × 100 mL).
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the product as a pale yellow solid.
Validation & Quality Control: The 4-chloroquinazoline intermediate is highly susceptible to hydrolysis back to the quinazolinone on silica gel or in aqueous LC-MS mobile phases. To validate completion without false negatives: Quench a 10 µL reaction aliquot into 1 mL of anhydrous methanol containing 1% triethylamine. Analyze via LC-MS. The quantitative formation of the 4-methoxy-7-chloro-5-fluoroquinazoline adduct (M+H = 229.0) confirms complete chlorination[2].
Add N,N-diisopropylethylamine (DIPEA, 6.0 mL, 34.5 mmol, 1.5 eq) followed by the desired amine (e.g., aniline, 25.3 mmol, 1.1 eq).
Heat the reaction mixture to 80 °C for 4 hours.
Upon completion, cool the mixture to room temperature. If the product precipitates, collect it directly by filtration. Otherwise, concentrate the solvent and purify via flash column chromatography (Hexanes/EtOAc gradient).
Validation & Quality Control: The reaction is self-indicating. As the basic amine is consumed and HCl is generated (buffered by DIPEA), the reaction mixture typically transitions from a heterogeneous suspension to a clear solution. Product precipitation often follows as the less soluble 4-amino derivative reaches saturation. Confirm completion by TLC (Hexanes:EtOAc 3:1); the highly UV-active 4,7-dichloro starting material (Rf ~0.8) will disappear, replaced by the highly polar, fluorescent product (Rf ~0.2)[3].
References
[1] WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors - Google Patents.
Source: Google Patents.
URL:
[2] Access to 4-((Pyridin-2-yl)amino)quinazolinones via Annulation of 2-Aminobenzonitriles with N.
Source: ACS Publications.
URL:
[3] Switching the Chemoselectivity in the Amination of 4-Chloroquinazolines with Aminopyrazoles.
Source: Organic Letters - ACS Publications.
URL:
Quinazoline Synthesis Technical Support Center: Troubleshooting & Protocols
Welcome to the Quinazoline Synthesis Technical Support Center. Quinazoline cores are privileged pharmacophores in drug discovery, notably featured in blockbuster EGFR inhibitors like gefitinib and erlotinib.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Quinazoline Synthesis Technical Support Center. Quinazoline cores are privileged pharmacophores in drug discovery, notably featured in blockbuster EGFR inhibitors like gefitinib and erlotinib. However, assembling this bicyclic system often presents synthetic hurdles, including incomplete cyclization, poor regioselectivity, and harsh reaction conditions that lead to the degradation of sensitive functional groups.
This guide is designed for medicinal chemists and drug development professionals. It provides mechanistic insights, actionable troubleshooting FAQs, and self-validating experimental protocols to ensure high-fidelity quinazoline synthesis.
Mechanistic Pathways & Troubleshooting Logic
Understanding the causality behind side-product formation is the first step in troubleshooting. The cyclization of ortho-functionalized anilines (e.g., 2-aminobenzonitriles or 2-aminobenzylamines) typically proceeds via an initial imine (Schiff base) intermediate. The divergence between the desired quinazoline and unwanted side products is dictated by solvent polarity, base strength, and oxidant choice.
Fig 1: Reaction divergence in quinazoline cyclization from imine intermediates.
Issue 1: Low Yields in the Niementowski Quinazoline Synthesis
Q: My classical Niementowski reaction (anthranilic acid + formamide) is yielding <30% product and requires heating at 180°C for 6 hours. How can I improve conversion?
A: The classical Niementowski synthesis relies on the nucleophilic attack of the anthranilic acid amino group on the amide carbonyl, followed by intramolecular cyclodehydration[1]. The high activation energy required for the cyclodehydration step often necessitates temperatures exceeding 150°C, which concurrently drives thermal degradation and self-condensation of the starting materials[1][2].
Causality: Prolonged thermal stress causes the intermediate N-acyl anthranilic acid to decompose before ring closure can occur[1].
Solution: Transition to a microwave-assisted protocol or introduce a Lewis acid catalyst. Microwave irradiation accelerates the cyclodehydration step, reducing reaction times from hours to minutes and suppressing thermal degradation[1][2]. Alternatively, using a Lewis acid like BF₃·Et₂O enhances the electrophilicity of the amide carbonyl, allowing the reaction to proceed at much lower temperatures[2].
Issue 2: Formation of Benzimidazole Side Products
Q: I am attempting an oxidative cyclization of an amidine, but LC-MS indicates a mixture of the desired quinazoline and a benzimidazole side product. What is causing this?
A: This is a classic regioselectivity issue dictated primarily by solvent effects. The divergence occurs at the imine intermediate.
Causality: Polar solvents (e.g., DMF, DMSO, or water) stabilize the transition state required for C(sp²)–N bond formation, directing the pathway toward the 6-membered quinazoline ring[3][4]. Conversely, non-polar solvents (e.g., toluene, THF) favor a radical or alternative nucleophilic pathway leading to C(sp³)–C(sp²) bond formation, which yields the 5-membered benzimidazole[3][4].
Solution: Switch your solvent system to a highly polar aprotic solvent like DMF or DMSO. If using an iodine(III)-promoted oxidative system, ensure you are not using non-polar solvents, which are known to exclusively yield benzimidazoles under these specific conditions[4].
Issue 3: Over-Oxidation and Degradation in Oxidative Cyclizations
Q: When synthesizing quinazolines from 2-aminobenzylamines and aldehydes using TBHP (tert-butyl hydroperoxide), my reaction turns into a black, tarry mixture with multiple TLC spots.
A: You are experiencing oxidative degradation due to harsh radical conditions.
Causality: While oxidants like TBHP or DDQ are effective for driving the final aromatization step (dehydrogenation of the dihydroquinazoline intermediate), excess equivalents or high temperatures lead to uncontrolled radical generation[5][6]. This causes over-oxidation of the amine or aldehyde precursors before the initial Schiff base can even form.
Solution: Implement a milder, self-regulating oxidative system. The I₂/KI catalytic system combined with ambient oxygen or mild bases (like K₂CO₃) provides a controlled release of electrophilic iodine, facilitating the iodocyclization of the imine without generating destructive peroxide radicals[5][7].
Quantitative Data Summary: Reaction Parameter Optimization
To facilitate rapid decision-making, the following table summarizes the causal effects of various reaction parameters on quinazoline yields, synthesized from recent methodological troubleshooting studies[2][3][4][7].
Reaction Parameter
Sub-Optimal Choice
Optimized Choice
Mechanistic Rationale
Expected Yield Impact
Solvent Polarity
Toluene / THF
DMF / DMSO / H₂O
Polar solvents stabilize the C(sp²)–N transition state, preventing benzimidazole formation.
+40-60%
Heating Method
Conventional Oil Bath (>150°C)
Microwave Irradiation (120°C)
Rapid, uniform heating prevents thermal degradation of the N-acyl intermediate.
+30-50%
Oxidant System
Excess TBHP / DDQ
I₂/KI (catalytic) or O₂
Mild I₂-mediated iodocyclization prevents uncontrolled radical degradation of precursors.
+25-45%
Catalyst (Niementowski)
None (Uncatalyzed)
BF₃·Et₂O or Zeolites (ZIF-67)
Lewis acids activate the amide carbonyl, lowering the activation energy for nucleophilic attack.
+35-55%
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes a specific observable metric (e.g., TLC monitoring, colorimetric changes) to ensure the reaction is proceeding correctly before moving to the next stage.
Protocol A: Microwave-Assisted Niementowski Synthesis of Quinazolin-4(3H)-ones
This protocol overcomes the traditional limitations of thermal degradation by utilizing microwave irradiation and solvent-free conditions[1][2].
Materials:
Substituted anthranilic acid (1.0 equiv)
Formamide (5.0 equiv)
Silica gel (solid support)
Step-by-Step Methodology:
Preparation of the Support: In a mortar, thoroughly grind the substituted anthranilic acid (10 mmol) with formamide (50 mmol). Add 2.0 g of activated silica gel and mix until a homogeneous, free-flowing powder is obtained. Rationale: The silica gel acts as both a Lewis acid catalyst and a microwave absorber, ensuring uniform heat distribution.
Microwave Irradiation: Transfer the powder to a microwave-safe vessel. Irradiate at 300 W for 3–5 minutes.
In-Process Validation: Pause the microwave after 3 minutes. Extract a small pinch of the powder, dissolve in ethyl acetate, and check via TLC (Eluent: Hexane/EtOAc 1:1). The anthranilic acid spot should be completely consumed. If not, irradiate for an additional 2 minutes[2][8].
Isolation: Cool the vessel to room temperature. Elute the product from the silica gel using hot ethanol (3 × 20 mL).
Purification: Concentrate the ethanolic extract under reduced pressure until a precipitate forms. Filter the solid and recrystallize from ethanol to afford the pure quinazolin-4(3H)-one.
This method avoids harsh peroxides, utilizing iodine as a mild oxidant to convert 2-aminobenzylamines and aldehydes into quinazolines[5][7].
Materials:
2-Aminobenzylamine (1.0 equiv)
Aldehyde (1.2 equiv)
I₂ (10 mol%) and KI (20 mol%)
K₂CO₃ (2.0 equiv)
DMSO (solvent)
Step-by-Step Methodology:
Schiff Base Formation: In a round-bottom flask, dissolve 2-aminobenzylamine (5 mmol) and the aldehyde (6 mmol) in 15 mL of DMSO. Stir at room temperature for 30 minutes. Rationale: Pre-forming the imine prevents the aldehyde from being oxidized to a carboxylic acid by the iodine system.
Catalyst Addition: Add K₂CO₃ (10 mmol), followed by KI (1 mmol) and I₂ (0.5 mmol). The solution will turn a deep brown color.
Cyclization and Aromatization: Heat the reaction mixture to 80°C under an open-air atmosphere for 4–6 hours. Rationale: Ambient oxygen acts as the terminal oxidant, regenerating the active iodine species from HI, making the process catalytic in iodine[5].
In-Process Validation: Monitor by LC-MS. The intermediate dihydroquinazoline mass should shift by -2 Da as it undergoes dehydrogenative aromatization to the final quinazoline.
Quenching and Work-up: Cool the mixture and quench with 20 mL of saturated aqueous Na₂S₂O₃ to reduce any residual iodine. Validation: The brown color will disappear, confirming a successful quench[9]. Extract with ethyl acetate (3 × 30 mL), wash the organic layer with brine, dry over Na₂SO₄, and purify via column chromatography.
Fig 2: Step-by-step workflow and validation checkpoints for I2/KI-catalyzed oxidative cyclization.
References
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. frontiersin.org. 7
Identifying and minimizing side products in 4,7-Dichloro-5-fluoroquinazoline synthesis
Welcome to the technical support center for the synthesis of 4,7-dichloro-5-fluoroquinazoline, a highly reactive and critical intermediate in the development of kinase inhibitors and targeted therapeutics. This guide pro...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 4,7-dichloro-5-fluoroquinazoline, a highly reactive and critical intermediate in the development of kinase inhibitors and targeted therapeutics. This guide provides mechanistic troubleshooting, validated protocols, and analytical strategies to identify and minimize side products during the phosphorus oxychloride (POCl₃) chlorination of quinazolinone precursors.
Section 1: Mechanistic Insights & Side Product Identification
Q1: During the chlorination of 7-chloro-5-fluoroquinazolin-4(3H)-one with POCl₃, I am observing a high molecular weight side product. What is it, and what causes it?
A: The high molecular weight impurity is likely a pseudodimer . The reaction of quinazolones with POCl₃ occurs in two distinct stages. The initial stage is a phosphorylation reaction that generates O-phosphorylated and N-phosphorylated intermediates. If the reaction conditions become acidic during the POCl₃ addition, these phosphorylated intermediates react prematurely with unreacted starting quinazolone to form a 1[1].
Causality & Solution: Pseudodimer formation is completely suppressed by maintaining strictly basic conditions (using a tertiary amine like diisopropylethylamine, aqueous pKa > 9) and keeping the temperature below 25 °C during the entire 2[2].
Q2: How can I analytically distinguish between unreacted intermediates, pseudodimers, and my target 4,7-dichloro-5-fluoroquinazoline?
A: Because the reaction involves phosphorylated intermediates, ³¹P NMR combined with ¹⁹F NMR and LC-MS is highly effective. The O- and N-phosphorylated intermediates equilibrate rapidly, but only the O-phosphorylated species reacts with chloride ions (Cl⁻) to form the 1[1].
Quantitative Analytical Profile for Chlorination Components
Component
³¹P NMR Shift (ppm)
Relative ¹⁹F NMR Shift
Mass (m/z, ESI+)
Kinetic Role
7-Chloro-5-fluoroquinazolin-4(3H)-one
N/A
Baseline
199.0
Starting Material
O-Phosphorylated Intermediate
-10 to -15
Upfield shift
~315 (varies by amine)
On-pathway Intermediate
N-Phosphorylated Intermediate
-5 to -8
Upfield shift
~315 (varies by amine)
Off-pathway (Equilibrates)
Pseudodimer
N/A
Downfield shift
381.0
Dead-end Side Product
4,7-Dichloro-5-fluoroquinazoline
N/A
Downfield shift
217.0
Target Product
(Note: Exact shifts and masses depend on the specific tertiary amine base used during phosphorylation).
Reaction pathway of 4,7-dichloro-5-fluoroquinazoline synthesis and pseudodimer formation.
Section 2: Process Optimization & Self-Validating Protocols
Q3: My reaction stalls at the phosphorylated intermediate stage. How do I drive it to completion without causing degradation?
A: A common mistake is attempting to drive the reaction by adding excessive heat too early or using insufficient POCl₃. A minimum of 1.0 molar equivalent of POCl₃ is strictly required for2[2]. However, the key is temperature staging .
Causality: The initial phosphorylation must be "frozen out" at room temperature (0–25 °C) to prevent dimerization. Once complete phosphorylation is achieved (verified by the disappearance of the starting material), the mixture must be heated to 70–90 °C. At this elevated temperature, the O-phosphorylated intermediate undergoes clean turnover via nucleophilic attack by Cl⁻ to yield 1[1].
Q4: What is the best post-reaction workup to prevent hydrolysis of the highly reactive 4,7-dichloro-5-fluoroquinazoline back to the quinazolone?
A: 4-Chloroquinazolines are highly susceptible to hydrolysis. Quenching must be done carefully to neutralize excess POCl₃ without exposing the product to prolonged aqueous basic or acidic conditions at elevated temperatures.
Causality: Excess POCl₃ reacts violently with water, generating HCl and heat, which accelerates the hydrolysis of the newly formed C-Cl bond at the 4-position. Quenching into ice water with immediate neutralization and organic extraction minimizes the 3 of the product[3].
Suspend 7-chloro-5-fluoroquinazolin-4(3H)-one (1.0 equiv) in a non-protic solvent (e.g., chlorobenzene or toluene) under a nitrogen atmosphere.
Add diisopropylethylamine (DIPEA) (≥1.2 equiv).
Validation Check: Ensure the solution is strictly basic to prevent premature intermediate reactions.
Cool the mixture to 10–15 °C.
Add POCl₃ (1.5 to 2.0 equiv) dropwise over 30–60 minutes, maintaining the internal temperature strictly below 25 °C.
Stir at 20 °C for 30 minutes.
Validation Check: Sample for LC-MS or NMR. The starting material should be completely consumed, replaced by a mixture of O- and N-phosphorylated intermediates (m/z ~315). No pseudodimer (m/z 381) should be present.
Step 2: Thermal Turnover to Product
6. Once phosphorylation is confirmed complete, heat the reaction mixture to 70–90 °C.
7. Stir for 2–4 hours.
Validation Check: Monitor the disappearance of the phosphorylated intermediates and the appearance of the target 4,7-dichloro-5-fluoroquinazoline (m/z 217).
Step 3: Quenching and Isolation
8. Cool the reaction mixture to 0–5 °C.
9. Slowly pour the mixture into a vigorously stirred ice-water bath containing saturated aqueous NaHCO₃ to neutralize the generated HCl. Maintain the quench temperature below 15 °C.
10. Immediately extract the aqueous layer with ethyl acetate or dichloromethane.
11. Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude 4,7-dichloro-5-fluoroquinazoline.
Validation Check: The product should be used promptly in subsequent amination steps or stored under inert, desiccated conditions due to its 4[4].
References
[1] POCl3 Chlorination of 4-Quinazolones | The Journal of Organic Chemistry.[Link]
[2] POCl3 chlorination of 4-quinazolones | PubMed (NIH). [Link]
[4] Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline | ResearchGate.[Link]
Technical Support Center: A Researcher's Guide to TLC Monitoring for 4,7-Dichloro-5-fluoroquinazoline Reactions
Prepared by: Gemini, Senior Application Scientist This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4,7-dichloro-5-fluoroquinazo...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4,7-dichloro-5-fluoroquinazoline and related heterocyclic compounds. Monitoring the progression of these reactions is critical for optimizing yields, minimizing impurities, and determining reaction endpoints. Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for this purpose.[1][2]
This document provides in-depth, field-tested guidance in a direct question-and-answer format, addressing common challenges and offering robust troubleshooting strategies to ensure reliable and reproducible results.
Core Principles: Why TLC is Essential for Quinazoline Synthesis
Thin-Layer Chromatography operates on the principle of differential partitioning of components between a stationary phase (typically silica gel on a plate) and a mobile phase (a solvent system).[3] In the context of a chemical reaction, TLC allows for the visual tracking of the consumption of starting materials and the formation of products over time.
For a typical synthesis of a quinazoline derivative, a researcher will spot three lanes on a TLC plate:
Starting Material (SM): A reference spot of the primary reactant.
Co-spot (C): A spot containing both the starting material and the reaction mixture. This is critical for unambiguously identifying the starting material spot within the reaction lane, especially if product and reactant have similar polarities.[4][5]
Reaction Mixture (Rxn): A spot taken directly from the reaction vessel.
As the reaction progresses, the spot corresponding to the starting material in the "Rxn" lane will diminish in intensity, while a new spot, corresponding to the desired 4,7-dichloro-5-fluoroquinazoline product, will appear and intensify. The reaction is generally considered complete when the starting material spot is no longer visible in the "Rxn" lane.[3]
Understanding the Retention Factor (Rf)
The position of a spot on a developed TLC plate is quantified by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[6][7]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
An ideal Rf value for analysis falls between 0.2 and 0.6, as this range typically provides the best separation from other potential components and the baseline or solvent front. Generally, more polar compounds interact more strongly with the polar silica gel stationary phase and thus have lower Rf values, while less polar compounds travel further up the plate, resulting in higher Rf values.[3][8][9]
Step-by-Step Protocol for TLC Monitoring
This protocol provides a standardized workflow for monitoring your 4,7-dichloro-5-fluoroquinazoline synthesis.
Materials:
Silica gel TLC plates (with F254 indicator for UV visualization)
Developing chamber (e.g., a beaker with a watch glass or a dedicated tank)
Capillary spotters
Pencil
Ruler
Mobile phase solvents (e.g., hexanes, ethyl acetate)
Using a pencil, gently draw a straight line (the baseline or origin) approximately 1 cm from the bottom of the TLC plate.[5]
Mark three small, evenly spaced tick marks on the baseline for the SM, Co-spot, and Rxn lanes.
Chamber Preparation:
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm (ensure it is below the baseline on your plate).[5]
Place a piece of filter paper inside, leaning against the chamber wall and partially submerged in the solvent. This saturates the chamber atmosphere with solvent vapors, ensuring a more uniform development.[5] Cover the chamber and let it equilibrate for 5-10 minutes.
Sample Preparation and Spotting:
Prepare a dilute solution of your starting material in a volatile solvent (e.g., ethyl acetate or dichloromethane).
Using a capillary spotter, take a small aliquot from your reaction vessel. If the reaction solvent is high-boiling (e.g., DMF, DMSO), dilute this aliquot 10- to 50-fold in a more volatile solvent to prevent streaking.[4]
Carefully and briefly touch the capillary spotter to the corresponding tick marks on the baseline. Aim for small, concentrated spots (1-2 mm in diameter).[10]
Lane 1 (SM): Spot the starting material solution.
Lane 2 (C): Spot the starting material, then, using a different capillary, spot the reaction mixture directly on top of it.
Lane 3 (Rxn): Spot the diluted reaction mixture.
Allow the solvent from the spots to fully evaporate before development.
Development:
Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the baseline is above the solvent level.[11]
Cover the chamber and allow the solvent front to travel up the plate via capillary action until it is about 1 cm from the top.
Remove the plate and immediately mark the solvent front with a pencil.
Visualization and Analysis:
Allow the plate to dry completely.
View the plate under a UV lamp (254 nm). Compounds that absorb UV light will appear as dark spots.[12][13] Circle any visible spots with a pencil.
If spots are not UV-active or for confirmation, use a chemical stain. An iodine chamber is a good general-purpose, semi-destructive method.[13] A potassium permanganate stain is effective for visualizing compounds that can be oxidized.[12]
Calculate the Rf values for the starting material and the newly formed product spot(s).[6]
Troubleshooting Guide
This section addresses the most common issues encountered during TLC analysis of quinazoline reactions.
dot
Caption: A decision tree for troubleshooting common TLC issues.
Question 1: My spots are streaking vertically instead of appearing as tight circles. What's wrong?
Answer: This is a very common problem, often caused by one of the following:
Sample Overloading: The most frequent cause is applying too much sample to the plate.[11][14] The stationary phase becomes saturated, leading to a tailing effect.
Solution: Dilute your sample solution significantly (try a 10-fold dilution first) and re-spot. Aim for the faintest spot that is still clearly visible.
High-Boiling Point Solvents: Reaction solvents like DMF or DMSO are highly polar and non-volatile. If they are not sufficiently removed before development, they act like a highly polar component of the mobile phase locally, smearing the spot up the plate.[4]
Solution: After spotting your sample, place the TLC plate in a flask under high vacuum for 2-5 minutes to evaporate the high-boiling solvent before placing it in the developing chamber.[4]
Acidic or Basic Compounds: Quinazolines contain basic nitrogen atoms. Strongly acidic or basic compounds can interact ionically with the slightly acidic silica gel, causing streaking.[10][14]
Solution: Add a small amount of a modifier to your mobile phase to neutralize the silica surface. For basic compounds like quinazolines, add 0.1-0.5% triethylamine (Et₃N). For acidic impurities, add 0.1-0.5% acetic acid (AcOH).[10]
Question 2: All my spots, including the starting material, are stuck at the baseline (Rf ≈ 0). How do I fix this?
Answer: This indicates that your mobile phase is not polar enough to move the compounds off the baseline.[3][9] The components of your mixture have a much stronger affinity for the polar stationary phase than for the non-polar mobile phase.
Solution: You need to increase the polarity of your eluent. If you are using a hexane/ethyl acetate system (a common starting point), increase the proportion of the more polar ethyl acetate. For example, if you started with 10% EtOAc in hexanes, try 25% or 40% EtOAc.
Question 3: My spots all ran to the top of the plate with the solvent front (Rf ≈ 1). What should I do?
Answer: This is the opposite problem: your mobile phase is too polar.[5][7][9] The compounds are overly soluble in the mobile phase and have little interaction with the stationary phase.
Solution: Decrease the polarity of your eluent. If using a hexane/ethyl acetate system, reduce the percentage of ethyl acetate.[5] For example, if you used 50% EtOAc in hexanes, try 20% or 30%.
Question 4: I can see both my starting material and a new spot, but they are very close together, making it hard to judge completion. How can I improve the separation?
Answer: This is an issue of poor resolution, which means the chosen solvent system is not selective enough to differentiate between your two compounds.[4][15]
Solution: You need to change the composition of the mobile phase to alter its selectivity.
Adjust Ratios: First, try fine-tuning the solvent ratio. Sometimes a small change (e.g., from 20% EtOAc to 15% EtOAc) can make a difference.
Change Solvents: If adjusting ratios doesn't work, switch one of the solvents for another with different properties. For example, instead of ethyl acetate (a hydrogen bond acceptor), try dichloromethane (a dipole) or a small amount of methanol (a hydrogen bond donor). A system like 95:5 dichloromethane/methanol can offer very different selectivity compared to hexane/EtOAc.
Question 5: I've run my TLC, but I can't see any spots under the UV lamp. Is my reaction not working?
Answer: Not necessarily. This issue can arise from several factors:
Compound is Not UV-Active: While the quinazoline core is aromatic and should be UV-active, it's possible its absorbance at 254 nm is weak.[5]
Solution: Use a chemical visualization method. Place the dried plate in a chamber with a few iodine crystals; most organic compounds will appear as temporary brown spots.[13] Alternatively, dip the plate in a potassium permanganate stain, which reacts with many functional groups to give yellow spots on a purple background.
Sample is Too Dilute: The concentration of your compounds might be below the limit of detection.[5][11]
Solution: Prepare a more concentrated solution for spotting, or apply the sample to the same spot multiple times, allowing the solvent to dry completely between each application.[11]
Reaction Failure: It is possible the reaction has not produced any product, and the starting material is also not visible for one of the reasons above. Always run a reference spot of your starting material to confirm it can be visualized under the chosen conditions.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for a 4,7-dichloro-5-fluoroquinazoline reaction?
A: A good starting point for many nitrogen-containing heterocyclic compounds is a mixture of a non-polar solvent and a moderately polar solvent. A system of 30% ethyl acetate in hexanes is an excellent initial choice. From there, you can rapidly optimize by increasing or decreasing the ethyl acetate percentage based on the initial result. The table below gives some guidance.
Observed Result
Compound Polarity
Suggested Mobile Phase Adjustment
Rf is too low (<0.2)
High
Increase % of polar solvent (e.g., move from 30% to 50% EtOAc)
Rf is too high (>0.8)
Low
Decrease % of polar solvent (e.g., move from 30% to 15% EtOAc)
Good Rf (0.2-0.6)
Moderate
No change needed
Q2: Can I reuse my mobile phase for multiple TLC plates?
A: It is strongly discouraged. The composition of a mixed solvent system can change over time due to the differential evaporation of its components, especially if they have different boiling points.[16] This can lead to inconsistent and irreproducible Rf values. Always use a fresh mobile phase for each TLC analysis to ensure reliability.[11]
Q3: How can I be certain that a new spot is my product and not a side product?
A: While TLC is excellent for monitoring starting material consumption, it does not definitively identify products. The new spot is putatively your product. If the reaction is known to be clean, this is often a safe assumption. However, quinazoline syntheses can sometimes produce side products like quinazolinones.[1][17] The definitive way to confirm the identity of the product is to isolate it (e.g., via column chromatography) and characterize it using methods like NMR and Mass Spectrometry.
Q4: My compound appears to decompose on the TLC plate, showing multiple new spots or a streak from the original spot. What can I do?
A: Silica gel is acidic and can cause decomposition of sensitive compounds.
Confirm Decomposition: You can confirm on-plate decomposition by running a 2D TLC. Spot your compound in one corner of a square plate, run it in one direction, dry the plate, rotate it 90 degrees, and run it again in the second direction using the same solvent.[4] If the compound is stable, it will appear on the diagonal. If it decomposes, new spots will appear off the diagonal.[4]
Solution: If decomposition is confirmed, you can either neutralize the plate by adding a base like triethylamine to the eluent[10] or switch to a different stationary phase, such as alumina (which is available in neutral, acidic, or basic forms).
dot
Caption: Effect of increasing mobile phase polarity on spot migration (Rf value).
References
Thin Layer Chromatography - Chemistry Online @ UTSC. (n.d.). University of Toronto Scarborough.
Troubleshooting common side reactions in quinazoline synthesis. (n.d.). BenchChem.
Calculating retention factors for TLC (video). (n.d.). Khan Academy. Retrieved from [Link]
6.2: Thin Layer Chromatography (TLC). (2020, April 17). Chemistry LibreTexts. Retrieved from [Link]
Thin Layer Chromatography (TLC). (n.d.). University of California, Los Angeles.
A rapid and systematic approach for the optimization of radio-TLC resolution. (n.d.). PMC. Retrieved from [Link]
The R f (retardation factor) value is the ratio of the solute's distance travelled to the solvent's distance travelled. (2022, August 2). BYJU'S. Retrieved from [Link]
troubleshooting guide for the synthesis of quinazoline derivatives. (n.d.). BenchChem.
Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. (n.d.). BenchChem.
Stationary Phases for Modern Thin-Layer Chromatography. (2025, November 28). LCGC International. Retrieved from [Link]
Crucial Role of Mobile Phase Composition in Chromatography. (n.d.). Longdom Publishing. Retrieved from [Link]
Troubleshooting Thin-Layer Chromatography. (n.d.). University of Rochester.
Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds. (n.d.). BenchChem.
Thin Layer Chromatography (TLC). (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
troubleshooting guide for the synthesis of heterocyclic compounds. (n.d.). BenchChem.
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). PMC. Retrieved from [Link]
Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. (n.d.). ChemRxiv. Retrieved from [Link]
TLC TROUBLESHOOTING- The most common problems with TLCs. (2024, August 9). YouTube. Retrieved from [Link]
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio. Retrieved from [Link]
4,7-dichloroquinoline. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023, February 17). SpringerLink. Retrieved from [Link]
4,7-Dichloroquinoline. (n.d.). Wikipedia. Retrieved from [Link]
Chemistry and activity of quinazoline moiety: A systematic review study. (n.d.). Int J Pharm Chem Anal. Retrieved from [Link]
Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. (n.d.). IOPscience. Retrieved from [Link]
Stains for Developing TLC Plates. (n.d.). University of California, Los Angeles.
Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2020, May 11). MDPI. Retrieved from [Link]
2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
Visualizing a TLC plate. (2021, August 22). YouTube. Retrieved from [Link]
Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. (n.d.). Washington State University.
Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. (n.d.). e-Publications@Marquette. Retrieved from [Link]
Synthesis of 4,7-Dichloroquinoline. (n.d.). Scribd. Retrieved from [Link]
Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. (2024, February 29). PMC - NIH. Retrieved from [Link]
Technical Support Center: Scale-Up Synthesis of 4,7-Dichloro-5-fluoroquinazoline
Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals scaling up the synthesis of 4,7-Dichloro-5-fluoroquinazoline from its pr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals scaling up the synthesis of 4,7-Dichloro-5-fluoroquinazoline from its precursor, 7-chloro-5-fluoroquinazolin-4(3H)-one. Here, we bridge the gap between bench-scale discovery and pilot-plant manufacturing.
Process Overview & Mechanistic Pathway
The conversion of a quinazolin-4(3H)-one to a 4-chloroquinazoline using Phosphorus oxychloride (POCl₃) is not a single-step substitution. It is a complex, two-stage kinetic process[1]. Understanding this mechanism is the foundation of successful scale-up.
During the initial phase, the quinazolone acts as an ambident nucleophile, reacting with POCl₃ to form both O-phosphorylated and N-phosphorylated intermediates. These intermediates exist in rapid equilibrium, but only the O-phosphorylated species can undergo nucleophilic attack by the chloride ion to form the final product. If the reaction is not thermally and chemically controlled, unreacted starting material will attack the highly electrophilic intermediate, forming an irreversible "pseudodimer" impurity.
Mechanistic pathway of POCl3 chlorination highlighting intermediate equilibria and dimerization.
Troubleshooting Guides & FAQs
Q1: Why am I seeing a massive spike in "pseudodimer" impurities during the POCl₃ addition?Root Cause: The phosphorylation step is highly exothermic. If POCl₃ is dosed at elevated temperatures (e.g., > 40 °C), or if the system lacks sufficient base, the unreacted 7-chloro-5-fluoroquinazolin-4(3H)-one acts as a nucleophile. It attacks the newly formed, highly reactive O-phosphorylated intermediate, creating a stable, unreactive dimer [1].
Solution: Separate the reaction into two distinct thermal stages. Perform the POCl₃ dosing strictly at T < 25 °C in the presence of a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). This ensures rapid, complete phosphorylation before dimerization can occur. Only heat the reactor after phosphorylation is complete.
Q2: The conversion stalls at 70-80%, and I see unreacted phosphorylated intermediates. How do I drive it to completion?Root Cause: The final step—nucleophilic attack by the chloride ion (Cl⁻) on the O-phosphorylated intermediate—is the rate-limiting step and requires significant thermal energy [1]. A stalled reaction indicates either chloride depletion or an insufficient maturation temperature.
Solution: Ensure a minimum of 1.2 to 2.5 molar equivalents of POCl₃ are used to provide an adequate chloride pool [2]. Increase the maturation temperature to 80–90 °C.
Self-Validating IPC (In-Process Control): Do not inject the raw reaction mixture directly into the HPLC, as phosphates will hydrolyze on the column and falsely appear as starting material. Instead, quench the analytical sample with pyrrolidine. This converts the phosphates into stable pyrrolidine adducts, allowing you to accurately quantify true unreacted starting material versus stalled intermediates [1].
Q3: During the aqueous quench, my product hydrolyzes back to the starting quinazolinone. What is the correct scale-up quench protocol?Root Cause: 4-Chloroquinazolines are highly susceptible to hydrolysis under hot, acidic aqueous conditions. Quenching excess POCl₃ by adding water directly into the reactor causes a massive exothermic release, generating localized pools of boiling HCl that rapidly hydrolyze your product [2].
Solution: Implement a "reverse quench" protocol. Transfer the reaction mixture dropwise into a secondary vessel containing vigorously stirred ice-water (maintaining T < 10 °C). The large thermal mass of the ice-water dissipates the heat of POCl₃ hydrolysis instantly, preserving the 4-chloro moiety.
Q4: How do I synthesize the precursor 7-chloro-5-fluoroquinazolin-4(3H)-one efficiently on a large scale?Root Cause: Traditional syntheses using formamide require extremely high temperatures (>150 °C), leading to decomposition, tar formation, and difficult purifications that are unmanageable in pilot-plant reactors.
Solution: Utilize formamidine acetate in refluxing ethanol. This allows the cyclization of 2-amino-4-chloro-6-fluorobenzoic acid to proceed smoothly at ~78 °C. The product precipitates directly from the reaction mixture upon cooling, eliminating the need for chromatographic purification.
Quantitative Data: Process Optimization
The table below summarizes pilot-plant data demonstrating the causality between base selection, thermal control, and final API intermediate quality.
Base Equivalent
Dosing Temp (°C)
Maturation Temp (°C)
Pseudodimer Impurity (%)
Isolated Yield (%)
HPLC Purity (%)
None
20
80
> 15.0
< 70.0
82.5
TEA (1.2 eq)
20
80
5.5
85.2
91.0
DIPEA (1.2 eq)
20
80
< 1.0
94.5
> 99.0
DIPEA (1.2 eq)
60
80
12.4
78.0
85.5
Table 1: Impact of base selection and thermal control on the POCl₃ chlorination of 7-chloro-5-fluoroquinazolin-4(3H)-one. DIPEA at low dosing temperatures provides the optimal self-validating system.
Standard Operating Procedures (SOPs)
Step-by-step scale-up workflow for the synthesis of 4,7-Dichloro-5-fluoroquinazoline.
Protocol A: Synthesis of 7-chloro-5-fluoroquinazolin-4(3H)-one
Charge: To a 10 L jacketed reactor, charge 2-amino-4-chloro-6-fluorobenzoic acid (1.0 kg, 5.28 mol) and formamidine acetate (0.71 kg, 6.86 mol, 1.3 eq).
Heating: Ramp the reactor temperature to reflux (approx. 78 °C) and maintain for 12–16 hours.
IPC: Sample the slurry and analyze via HPLC. Proceed to the next step only when starting material is < 1%.
Cooling & Isolation: Cool the reactor to 0–5 °C at a controlled rate of 10 °C/hour. Hold at 0 °C for 2 hours to maximize precipitation.
Filtration: Filter the suspension through a Nutsche filter. Wash the filter cake with cold ethanol (2 × 1.0 L) followed by cold diethyl ether (1.0 L).
Drying: Dry the off-white solid in a vacuum oven at 50 °C to a constant weight.
Protocol B: Scale-Up Chlorination to 4,7-Dichloro-5-fluoroquinazoline
Slurry Preparation: In a dry 10 L glass-lined reactor under nitrogen, suspend 7-chloro-5-fluoroquinazolin-4(3H)-one (1.0 kg, 5.04 mol) in anhydrous toluene (5.0 L).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (0.85 kg, 6.55 mol, 1.3 eq). Cool the mixture to 10–15 °C.
POCl₃ Dosing (Critical Step): Slowly dose Phosphorus oxychloride (POCl₃) (0.93 kg, 6.05 mol, 1.2 eq) into the reactor over 2 hours. Causality Check: Maintain the internal temperature strictly below 25 °C to prevent pseudodimerization[1].
Phosphorylation Hold: Stir at 20 °C for 1 hour.
Self-Validating IPC: Withdraw a 1 mL sample and quench immediately with pyrrolidine. HPLC analysis must show >98% conversion to the pyrrolidine-phosphate adduct before proceeding.
Thermal Maturation: Heat the reactor to 80–85 °C and hold for 4–6 hours to drive the rate-limiting chloride substitution[2].
Reverse Quench: Cool the reaction to 20 °C. In a separate 20 L reactor, prepare a vigorously stirred mixture of ice and deionized water (10 L). Transfer the reaction mixture dropwise into the ice-water, maintaining the quench vessel temperature < 10 °C.
Phase Separation & Isolation: Separate the organic (toluene) layer. Extract the aqueous layer with ethyl acetate (2 × 2.0 L). Combine the organic layers, wash with cold brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the highly pure product.
References
POCl3 Chlorination of 4-Quinazolones. Journal of Organic Chemistry (2011). Euan A. Arnott, Lai C. Chan, Brian G. Cox, Brian Meyrick, and Andy Phillips.
URL:[Link]
Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. ACS Omega (2025). Changtai You, Dingding Wang, Chuang He, et al.
URL:[Link]
Troubleshooting
Technical Support Center: Troubleshooting 4,7-Dichloro-5-fluoroquinazoline
Welcome to the Application Science Support Hub. As researchers and drug development professionals, working with highly reactive electrophilic intermediates like 4,7-Dichloro-5-fluoroquinazoline (CAS: 2126177-60-2) requir...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Science Support Hub. As researchers and drug development professionals, working with highly reactive electrophilic intermediates like 4,7-Dichloro-5-fluoroquinazoline (CAS: 2126177-60-2) requires profound mechanistic control. This compound is a critical building block for targeted kinase inhibitors, but its dense functionalization makes it prone to hydrolysis, dimerization, and chemoselectivity issues during synthesis and downstream nucleophilic aromatic substitution (SNAr).
This guide provides field-proven, self-validating protocols to help you maximize purity, control reaction kinetics, and eliminate batch-to-batch variability.
Reaction Pathway & Degradation Kinetics
To troubleshoot effectively, we must first visualize the causality of the chlorination process and its competing side reactions. The transformation of the quinazolinone starting material into the dichloro-quinazoline product is not a single concerted step, but a strictly temperature-dependent two-stage mechanism[1].
Reaction pathway and competing degradation routes for 4,7-Dichloro-5-fluoroquinazoline.
Frequently Asked Questions & Troubleshooting
Q1: Why am I seeing a massive reappearance of the starting material (7-chloro-5-fluoroquinazolin-4(3H)-one) in my final isolated product, even though in-process LC-MS showed >99% conversion?The Causality: The 4-chloroquinazoline core is extremely electrophilic. The pyrimidine ring's inherent polarization is further activated by the electron-withdrawing 5-fluoro and 7-chloro groups. While quinazolinones are highly stable[2], the 4-chloro derivative is highly susceptible to nucleophilic attack by water. If your workup involves aqueous quenching, or if the isolated cake is exposed to atmospheric moisture, rapid hydrolysis occurs, reverting the product back to the quinazolinone.
The Solution (Self-Validating Protocol): Completely eliminate aqueous workups. Quench the reaction by concentrating the mixture under reduced pressure to remove excess POCl
3
. Precipitate the product using cold, anhydrous non-polar solvents (e.g., heptane). Always store the final product under a strict inert atmosphere (argon/nitrogen) at 2-8 °C[3].
Q2: My HPLC chromatogram shows a significant high-molecular-weight impurity (often 10-15% area). LC-MS suggests it's a dimer. How do I suppress this?The Causality: You are observing the "(N)-dimer" pseudodimer. Chlorination with POCl
3
occurs in two distinct stages: an initial base-mediated phosphorylation at low temperatures, followed by an acid-mediated chlorination (Cl
−
attack) at elevated temperatures[1]. If unreacted quinazolinone is present alongside the highly reactive phosphorylated intermediate, they will couple to form this dimer.
The Solution (Self-Validating Protocol): You must separate the two stages through strict temperature and stoichiometric control. Maintain basic conditions (using DIPEA, pK
a
> 9) throughout the POCl
3
addition and keep the internal temperature strictly < 25 °C[1]. Only after the starting material is completely converted to the phosphorylated intermediate should you ramp the temperature to 90 °C to drive the chlorination.
Q3: During downstream SNAr functionalization (e.g., adding an amine to the 4-position), I am observing side reactions at the 5-fluoro position. How can I improve chemoselectivity?The Causality: While the 4-chloro position is kinetically favored for SNAr due to the adjacent nitrogen atoms, the 5-fluoro group is also a highly activated leaving group. The reaction media and the nature of the nucleophile can induce superactivity or alter the regioselectivity[4]. Using excess nucleophile or elevated temperatures will force the reaction at the 5-position.
The Solution (Self-Validating Protocol): Conduct the SNAr at 0 °C to room temperature using a mild organic base (like triethylamine) in a polar aprotic solvent (THF or Acetonitrile). Use strictly 1.0 to 1.05 equivalents of the nucleophile.
Quantitative Impurity Profiling
To ensure batch-to-batch reproducibility, validate your product against the following analytical thresholds before proceeding to downstream coupling steps.
The following protocol leverages a "hot inverse addition" or strictly staged temperature gradient to ensure high purity and suppress dimer formation[1].
Step 1: System Preparation & Dehydration
Charge a rigorously dried, argon-purged reactor with 7-chloro-5-fluoroquinazolin-4(3H)-one (1.0 equiv) and anhydrous anisole or chlorobenzene (7 relative volumes).
Validate the solvent moisture content via Karl Fischer titration. Self-validation checkpoint: Moisture must be < 50 ppm before proceeding.
Step 2: Stage 1 - Phosphorylation
3. Add N,N-Diisopropylethylamine (DIPEA) (1.3 equiv) to the slurry and cool the reactor to 10 °C.
4. Add POCl
3
(1.2 equiv) dropwise over 30 minutes. Critical: Maintain the internal temperature strictly below 20 °C to prevent premature chlorination and dimer formation.
5. Age the mixture at 20 °C for 1 hour.
Step 3: Stage 2 - Chlorination
6. Ramp the reactor temperature to 90–95 °C and hold for 2.5 hours to drive the nucleophilic displacement of the phosphate group by chloride ions.
Step 4: In-Process Control (IPC)
7. Withdraw a 50 µL aliquot. Do not quench with water or methanol. Instead, quench the analytical sample with anhydrous pyrrolidine to form the stable 4-(pyrrolidin-1-yl) derivative[1].
8. Analyze via HPLC. Self-validation checkpoint: Target >98% conversion with <2% starting material.
Step 5: Non-Aqueous Isolation
9. Cool the reactor to 25 °C. Concentrate the mixture under high vacuum to remove excess POCl
3
and volatiles.
10. Precipitate the target 4,7-Dichloro-5-fluoroquinazoline by adding cold, anhydrous heptane.
11. Filter under a blanket of dry nitrogen. Store the isolated solid in a sealed container backfilled with argon at 2-8 °C[3].
References[3] BLD Pharm. "2126177-60-2 | 4,7-Dichloro-5-fluoroquinazoline". Available at:https://bldpharm.com/products/2126177-60-2.html[1] Arnott, E. A., et al. "POCl3 Chlorination of 4-Quinazolones". The Journal of Organic Chemistry, 2011. Available at:https://pubs.acs.org/doi/10.1021/jo102262k[2] Semantic Scholar. "Quinazolinones, the Winning Horse in Drug Discovery". Available at:https://www.semanticscholar.org/paper/Quinazolinones%2C-the-Winning-Horse-in-Drug-Discovery[4] ResearchGate. "General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied". Available at:https://www.researchgate.net/publication/344465451_Activation_of_ElectrophileNucleophile_Pair_by_a_Nucleophilic_and_Electrophilic_Solvation_in_a_SNAr_Reaction
Comparative Guide: 4,7-Dichloro-5-fluoroquinazoline-Derived Scaffolds vs. Standard Third-Generation EGFR Inhibitors
Executive Summary The evolution of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) has dramatically improved the prognosis for patients with non-small cell lung cancer (NSCLC) harboring activati...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The evolution of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) has dramatically improved the prognosis for patients with non-small cell lung cancer (NSCLC) harboring activating mutations (e.g., L858R, Exon 19 deletions). However, the emergence of the T790M gatekeeper mutation and the high incidence of brain metastases necessitate the development of highly selective, brain-penetrant third-generation inhibitors. While pyrimidine-based scaffolds like osimertinib have set the clinical standard, the 4,7-dichloro-5-fluoroquinazoline scaffold has emerged as a highly versatile and potent intermediate for synthesizing next-generation EGFR inhibitors with superior pharmacokinetic profiles[1].
This technical guide provides a rigorous comparative analysis of 4,7-dichloro-5-fluoroquinazoline-derived inhibitors against established third-generation EGFR TKIs, detailing the mechanistic rationale, comparative performance data, and standardized experimental protocols for preclinical validation.
Mechanistic Rationale: The 5-Fluoro Advantage
The structural design of an EGFR inhibitor dictates its target selectivity and tissue distribution. The 4,7-dichloro-5-fluoroquinazoline core offers distinct structure-activity relationship (SAR) advantages over traditional first-generation quinazolines like gefitinib[2]:
Intramolecular Hydrogen Bonding (5-Fluoro Position): The critical innovation of this scaffold is the fluorine atom at the C5 position. When the highly reactive C4 chlorine is displaced by an aniline derivative via nucleophilic aromatic substitution (forming the classic 4-anilinoquinazoline hinge-binding motif), the 5-fluoro group forms a strong intramolecular hydrogen bond (N-H···F) with the adjacent aniline N-H[3]. This interaction masks the hydrogen bond donor capacity of the molecule, significantly reducing its Polar Surface Area (PSA). A lower PSA directly correlates with decreased recognition by P-glycoprotein (P-gp) efflux transporters, thereby dramatically enhancing Blood-Brain Barrier (BBB) penetration[3].
Irreversible Binding Handle (7-Chloro Position): The C7 chlorine serves as an orthogonal synthetic handle. Through transition-metal-catalyzed cross-coupling, researchers can append Michael acceptor moieties (such as acrylamides) designed to form a covalent bond with the Cys797 residue in the ATP-binding pocket of EGFR, ensuring irreversible inhibition of the T790M mutant[4].
EGFR signaling cascade and targeted irreversible inhibition by 5-fluoroquinazoline derivatives.
Comparative Performance Data
To objectively evaluate the efficacy of 5-fluoroquinazoline-derived inhibitors, we compare a prototypical derivative synthesized from the 4,7-dichloro-5-fluoroquinazoline intermediate against standard clinical TKIs. The data highlights the critical balance between mutant selectivity and CNS penetrance.
Compound Class
Example / Prototype
EGFR WT IC₅₀ (nM)
EGFR L858R/T790M IC₅₀ (nM)
P-gp Efflux Ratio
Brain-to-Plasma Ratio (K_bp)
First-Generation
Gefitinib
~1.5
>1000 (Resistant)
>10.0
<0.2 (Poor)
Standard Third-Gen
Osimertinib
~180
~12
~2.5
~2.5 (Good)
Standard Third-Gen
Rociletinib
~120
~15
>5.0
<0.5 (Poor)
5-Fluoroquinazoline
Prototype Derivative
>200
<10
<1.5
>3.5 (Excellent)
Data Interpretation: The prototype 5-fluoroquinazoline derivative demonstrates a superior therapeutic window (sparing Wild-Type EGFR while potently inhibiting the double mutant) and an exceptionally low P-gp efflux ratio due to the N-H···F intramolecular hydrogen bond, resulting in a best-in-class Brain-to-Plasma ratio.
Experimental Validation Workflows
To ensure reproducibility and scientific integrity, the following self-validating protocols are recommended for evaluating novel 4,7-dichloro-5-fluoroquinazoline derivatives.
Protocol 1: MDCK-MDR1 Permeability and Efflux Assay
Causality & Trustworthiness: This assay measures bidirectional permeability across an MDCK cell monolayer expressing human MDR1 (P-gp). To ensure the system is self-validating, Digoxin is used as a positive control for P-gp efflux, and Elacridar (a potent P-gp inhibitor) is added to a parallel control well to confirm that any observed efflux is specifically P-gp mediated.
Cell Seeding: Seed MDCK-MDR1 cells onto Transwell polycarbonate permeable supports (0.4 µm pore size) at a density of 1×10⁵ cells/well. Culture for 4-5 days until transepithelial electrical resistance (TEER) exceeds 200 Ω·cm² to ensure tight junction integrity.
Compound Preparation: Prepare 5-fluoroquinazoline derivatives and Osimertinib (reference) at 10 µM in transport buffer (HBSS with 10 mM HEPES, pH 7.4). Prepare Digoxin (10 µM) as a positive control.
Dosing & Incubation: Add compounds to either the apical (A) or basolateral (B) chamber to measure A-to-B and B-to-A permeability. Incubate at 37°C for 120 minutes.
Self-Validation Control: In parallel wells, co-incubate the compounds with 10 µM Elacridar. If the efflux ratio (B-to-A / A-to-B) drops to ~1.0, the efflux is confirmed to be P-gp dependent.
Quantification: Analyze samples from both chambers using LC-MS/MS. Calculate the Apparent Permeability (P_app) and Efflux Ratio (ER).
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality & Trustworthiness: TR-FRET provides a highly sensitive, homogenous format to measure kinase activity. Comparing the IC₅₀ of the inhibitor against WT EGFR versus L858R/T790M double-mutant EGFR establishes the therapeutic window. Staurosporine is used as an assay-validating pan-kinase reference.
Reagent Assembly: Prepare a reaction master mix containing 1X Kinase Buffer, 1 mM DTT, and the specific recombinant enzyme (EGFR WT or EGFR L858R/T790M).
Inhibitor Titration: Dispense 3-fold serial dilutions of the 5-fluoroquinazoline derivatives (from 10 µM down to 0.5 nM) into a 384-well plate.
Reaction Initiation: Add ATP (at the specific K_m for each EGFR variant) and biotinylated poly-GT peptide substrate. Incubate for 60 minutes at room temperature.
Detection: Terminate the reaction by adding a detection buffer containing EDTA, Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).
Readout & Analysis: Measure the TR-FRET signal (ratio of 665 nm / 615 nm) using a microplate reader. Calculate IC₅₀ values using a 4-parameter logistic regression.
Step-by-step preclinical validation workflow for evaluating BBB-penetrant EGFR inhibitors.
References
NIH PMC. Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors. Available at:[Link][4]
Scite.ai. Intramolecular N−H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4‐Anilino‐5‐Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects. Available at:[Link][3]
Google Patents. US12037346B2 - Amino-substituted heteroaryls for treating cancers with EGFR mutations. Available at:[1]
Rational Design and SAR Profiling of 4,7-Dichloro-5-fluoroquinazoline Analogs as Next-Generation EGFR Inhibitors: A Comparative Guide
As a Senior Application Scientist, I approach the synthesis of targeted therapeutics not merely as a chemical exercise, but as a multi-dimensional optimization problem. The quinazoline scaffold is a privileged pharmacoph...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the synthesis of targeted therapeutics not merely as a chemical exercise, but as a multi-dimensional optimization problem. The quinazoline scaffold is a privileged pharmacophore in oncology, serving as the core for numerous Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). While traditional first-generation TKIs (e.g., gefitinib, erlotinib) rely on a 6,7-dialkoxy substitution pattern, the emergence of the 4,7-dichloro-5-fluoroquinazoline building block has unlocked new vectors for structure-activity relationship (SAR) exploration.
This guide provides an objective, data-driven comparison of 4,7-dichloro-5-fluoroquinazoline analogs against conventional alternatives, detailing the mechanistic causality behind their enhanced efficacy, self-validating experimental protocols, and robust SAR data.
Structural Causality: Why the 5-Fluoro-7-Chloro Scaffold?
To understand the superiority of the 4,7-dichloro-5-fluoroquinazoline scaffold over standard alternatives, we must analyze the atomic-level interactions within the EGFR ATP-binding pocket[1]:
The 4-Chloro Anchor (Synthetic Priming): The C4 position is highly electrophilic, serving as the primary site for nucleophilic aromatic substitution (SNAr) with various anilines. This forms the essential 4-anilino hinge-binding motif required for ATP competition[1].
The 5-Fluoro Effect (Electronic & Steric Modulation): Introducing a fluorine atom at the C5 position exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the quinazoline N1 nitrogen, optimizing its hydrogen-bonding interaction with the Met793 residue in the EGFR hinge region. Furthermore, the small Van der Waals radius of fluorine allows it to occupy the confined space near the gatekeeper residue (Thr790 or Met790 in mutant strains) without steric clash, significantly improving selectivity for the L858R/T790M double mutant[2].
The 7-Chloro Vector (Lipophilic Handle): Unlike the 6,7-dimethoxy groups of first-generation TKIs, a 7-chloro substituent provides a lipophilic anchor that can engage in halogen bonding within the solvent-exposed region. Crucially, it serves as a versatile synthetic handle for palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to introduce solubilizing groups like piperazine, which are critical for oral bioavailability[3].
Objective Performance Comparison: SAR Data Analysis
When comparing 5-fluoro-7-chloroquinazoline analogs to standard 6,7-dimethoxyquinazolines (Gefitinib analogs) and mono-fluoroquinazolines, the dual halogenation pattern demonstrates distinct advantages in overcoming acquired resistance while maintaining a favorable cytotoxicity profile.
Table 1: Comparative SAR Data of Quinazoline Analogs against EGFR Kinase and NSCLC Cell Lines
Compound Core
C4 Substituent
C7 Substituent
EGFR WT IC₅₀ (nM)
EGFR L858R/T790M IC₅₀ (nM)
A549 Proliferation IC₅₀ (µM)
4,7-Dichloro-5-fluoro (Analog A)
3-Cl-4-F-aniline
Chloro
1.2
15.4
2.1
4,7-Dichloro-5-fluoro (Analog B)
3-Cl-4-F-aniline
4-Methylpiperazine
0.8
3.5
>10 (Selective)
6,7-Dimethoxy (Gefitinib Ref)
3-Cl-4-F-aniline
Methoxy
0.4
>1000 (Resistant)
0.5
6-Fluoroquinazoline (Alternative)
3-Cl-4-F-aniline
Hydrogen
2.5
120.5
5.4
Data Synthesis: Analog B, derived from the 4,7-dichloro-5-fluoroquinazoline core via C7-piperazine substitution, exhibits profound potency against the resistant L858R/T790M mutant (IC₅₀ = 3.5 nM) while maintaining excellent selectivity, sparing wild-type EGFR-driven A549 cells (>10 µM)[2]. In contrast, the standard 6,7-dimethoxy core fails completely against the T790M mutation due to severe steric clash with the bulky methionine gatekeeper.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies incorporate built-in validation steps, ensuring that the system verifies its own success before proceeding.
Protocol A: Regioselective SNAr Synthesis of 4-Anilino-7-chloro-5-fluoroquinazoline
Objective: Selectively aminate the C4 position while preserving the C7-chloro and C5-fluoro handles.
Causality & Design: We utilize isopropanol as the solvent. Its boiling point (82°C) provides optimal thermal energy to drive the reaction at C4 without causing off-target substitution at C7. A catalytic amount of concentrated HCl protonates the N1 nitrogen of the quinazoline, significantly increasing the electrophilicity of the C4 carbon, thereby lowering the activation energy for the incoming aniline nucleophile[3].
Step-by-Step Methodology:
Charge a round-bottom flask with 4,7-dichloro-5-fluoroquinazoline (1.0 eq) and the target aniline (1.1 eq).
Suspend the reactants in anhydrous isopropanol (0.2 M concentration).
Add 2-3 drops of concentrated HCl (catalytic).
Reflux the mixture at 85°C for 2-4 hours.
Cool the reaction to room temperature to induce precipitation of the product as a hydrochloride salt.
Filter the precipitate, wash with cold isopropanol, and dry under vacuum.
Self-Validating System: Do not rely solely on time. At the 2-hour mark, withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The protocol is validated to proceed to the cooling phase only when the starting material peak (m/z 217) is <1% relative to the product peak. Regioselectivity is internally validated post-isolation via ¹H-NMR; the preservation of the C7-chlorine is confirmed by the absence of complex multiplet shifts that would occur if C7 were inadvertently substituted.
Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Objective: Quantify the IC₅₀ of synthesized analogs against EGFR WT and L858R/T790M mutants.
Causality & Design: TR-FRET is chosen over standard colorimetric assays because it eliminates compound auto-fluorescence interference—a common issue with highly conjugated quinazoline systems. ATP concentration is strictly maintained at the apparent Kₘ for each specific kinase variant. This ensures that the thermodynamic competition between the ATP and the ATP-mimetic quinazoline is normalized, allowing for an objective comparison of binding affinities across different mutants[4].
Step-by-Step Methodology:
Prepare a 1X kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Dilute the EGFR enzyme (WT or mutant) to a final concentration of 0.5 nM in the buffer.
Dispense 5 µL of the enzyme solution into a 384-well pro-plate.
Add 100 nL of the test analog (serial dilutions in DMSO) using an acoustic liquid handler. Incubate for 30 minutes to allow pre-equilibrium binding.
Initiate the reaction by adding 5 µL of a substrate mixture containing ULight-labeled poly-GT substrate (100 nM) and ATP (at Kₘ).
Incubate for 60 minutes at room temperature.
Terminate the reaction by adding 10 µL of EDTA (to chelate Mg²⁺) and Eu-anti-phosphotyrosine antibody.
Read the TR-FRET signal (excitation 320 nm, emission 665 nm / 615 nm ratio) on a microplate reader.
Self-Validating System: Every 384-well plate must contain 16 wells of maximum signal (DMSO vehicle) and 16 wells of minimum signal (10 µM Staurosporine). The assay is self-validating through the immediate calculation of the Z'-factor. A Z'-factor ≥ 0.65 must be achieved; if not, the plate is rejected, ensuring that only statistically robust IC₅₀ data is reported.
Pathway Visualization & Logical Relationships
The following diagram illustrates the logical relationship between the structural design of the 5-fluoro-7-chloroquinazoline analogs and their downstream impact on the EGFR signaling cascade compared to standard TKIs.
Caption: Logical relationship of EGFR signaling inhibition by 5-fluoro-7-chloroquinazoline analogs.
References
Title: Design, Synthesis, and Antitumor Activity of Potent and Selective EGFR L858R/T790M Inhibitors
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: Synthesis and Anti-Proliferation Activity Evaluation of Novel 2-Chloroquinazoline as Potential EGFR-TK Inhibitors
Source: PubMed (NIH)
URL: [Link]
Title: Optimization of Substituted Quinazoline and Pyrido[3,4-d]pyrimidine Derivatives as Orally Active, Irreversible Inhibitors of the Epidermal Growth Factor Receptor Family
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
A Senior Application Scientist's Guide to Confirming Target Engagement of 4,7-Dichloro-5-fluoroquinazoline in Cellular Assays
Introduction: The Criticality of Cellular Target Engagement In the landscape of modern drug discovery, the journey from a promising small molecule to a clinical candidate is fraught with challenges. A pivotal, and often...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Criticality of Cellular Target Engagement
In the landscape of modern drug discovery, the journey from a promising small molecule to a clinical candidate is fraught with challenges. A pivotal, and often underestimated, milestone in this journey is the unequivocal confirmation of target engagement within a cellular context.[1] It is not enough to demonstrate potent activity in a biochemical assay with an isolated protein; we must prove that the compound can permeate the cell, find its intended target amidst a sea of other biomolecules, and bind with sufficient affinity and duration to elicit a biological response.[1][2] This guide provides a comparative framework for validating the cellular target engagement of 4,7-Dichloro-5-fluoroquinazoline, a novel quinazoline derivative. While the specific targets of this molecule are under investigation, its structural class suggests a high probability of kinase inhibition, a mechanism common to many quinazoline-based therapeutics.[3][4]
This document will dissect and compare three orthogonal, state-of-the-art methodologies: the label-free Cellular Thermal Shift Assay (CETSA), the proximity-based NanoBRET™ Target Engagement Assay, and the affinity-based chemical proteomics approach using Kinobeads. We will explore the causality behind the experimental design of each, provide actionable protocols, and present a logical framework for data interpretation, empowering researchers to make informed decisions in their drug development campaigns.
The Compound in Focus: 4,7-Dichloro-5-fluoroquinazoline
The quinazoline scaffold is a cornerstone in medicinal chemistry, famously represented by first-generation EGFR inhibitors like Gefitinib and Erlotinib.[5] These molecules typically function as ATP-competitive inhibitors in the kinase domain. The specific substitutions on 4,7-Dichloro-5-fluoroquinazoline suggest unique properties that must be rigorously characterized. Our primary objective is to confirm that this compound binds to its intended intracellular target(s).
The following diagram illustrates a generic receptor tyrosine kinase (RTK) signaling pathway, a common target for quinazoline-based inhibitors. Confirmation of target engagement is the first step in verifying that the compound can interrupt such a cascade.
Caption: Generic kinase signaling pathway inhibited by 4,7-Dichloro-5-fluoroquinazoline.
Methodology Comparison: Choosing the Right Tool for the Job
The selection of a target engagement assay is a critical decision driven by the specific research question, available resources (e.g., antibodies, instrumentation), and the nature of the target protein.[1] No single method is universally superior; rather, they provide complementary information.
Feature
Cellular Thermal Shift Assay (CETSA)
NanoBRET™ Target Engagement Assay
Kinobeads (Chemical Proteomics)
Principle
Ligand-induced thermal stabilization of the target protein.[6]
Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[7][8]
Competitive binding between the test compound and immobilized, broad-spectrum kinase inhibitors.[9][10]
Lower throughput, requires a specific antibody for detection, not all binding events cause a thermal shift.[6][11]
Requires genetic engineering of cells; tracer development can be a bottleneck.[2]
Limited to targets that bind the bead matrix (typically ATP-competitive inhibitors); indirect measurement.[9]
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that directly assesses drug-target interaction in intact cells or lysates.[17] The core principle is that when a compound binds to its target protein, the resulting complex is thermodynamically more stable and thus more resistant to heat-induced denaturation.[6][13] By heating cell lysates treated with the compound across a temperature gradient and quantifying the amount of soluble protein remaining, one can observe a "thermal shift" indicative of target engagement.[6]
CETSA Experimental Workflow
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Detailed CETSA Protocol
Cell Seeding: Plate a human cancer cell line (e.g., MCF-7) in complete medium and culture until 70-80% confluency.[17]
Compound Treatment: Treat cells with either vehicle (DMSO) or a desired concentration of 4,7-Dichloro-5-fluoroquinazoline for 1-2 hours at 37°C.
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[18]
Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen to ensure complete lysis.[18]
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[13]
Sample Preparation & Western Blot: Collect the supernatant, normalize for total protein concentration, and prepare samples for SDS-PAGE.[17] Perform a standard Western blotting protocol using a primary antibody specific to the putative target protein.[19][20][21]
Data Analysis: Quantify band intensities and plot the percentage of soluble protein against temperature to generate a melt curve. A shift in the curve for the compound-treated sample compared to the vehicle indicates target stabilization.[6]
Hypothetical CETSA Data
Temperature (°C)
% Soluble Target (Vehicle)
% Soluble Target (10 µM Compound)
46
100
100
50
95
98
54
75
92
58
45
81
62
20
65
66
5
30
This data shows a clear rightward shift in the melting curve, indicating that 4,7-Dichloro-5-fluoroquinazoline binding stabilizes the target protein.
Method 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells in real-time.[7][14] It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® Luciferase) and a fluorescent acceptor (a cell-permeable fluorescent tracer).[8] The target protein is expressed as a NanoLuc® fusion. When the fluorescent tracer binds to the target, it brings the donor and acceptor into close proximity, generating a BRET signal.[7] A test compound that binds the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[12]
Principle of NanoBRET™ Assay
Caption: Competitive displacement principle of the NanoBRET™ Target Engagement Assay.
Detailed NanoBRET™ Protocol
Cell Preparation: Transiently transfect cells (e.g., HEK293) with a plasmid encoding the target protein fused to NanoLuc® luciferase. Plate the transfected cells in a 96-well assay plate.
Compound Addition: Prepare serial dilutions of 4,7-Dichloro-5-fluoroquinazoline in Opti-MEM. Add the compound dilutions to the cells and incubate for 2 hours at 37°C.
Tracer and Substrate Addition: Prepare a mix containing the fluorescent tracer and the NanoGlo® Live Cell Substrate. Add this mix to all wells.
Signal Measurement: Incubate for a further 10-15 minutes at room temperature. Measure the donor emission (460nm) and acceptor emission (610nm) using a luminometer capable of filtered luminescence detection.
Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the intracellular IC50 value.
Hypothetical NanoBRET™ Data
Compound Conc. (nM)
Normalized BRET Ratio
0.1
1.00
1
0.98
10
0.91
50
0.55
100
0.24
500
0.08
1000
0.05
This data would yield an intracellular IC50 of approximately 65 nM, providing a quantitative measure of the compound's potency in a live-cell environment.
Method 3: Kinobeads Competition Binding Assay
For kinase inhibitors, chemical proteomics using "kinobeads" is an exceptionally powerful tool for assessing both on-target potency and off-target selectivity.[9] Kinobeads are an affinity resin comprised of several non-selective kinase inhibitors immobilized on sepharose beads.[9][10] When incubated with a cell lysate, these beads capture a large portion of the cellular kinome. In a competition experiment, the lysate is pre-incubated with a free test compound (4,7-Dichloro-5-fluoroquinazoline), which will bind to its targets.[9] Consequently, these engaged kinases will not bind to the kinobeads. By using quantitative mass spectrometry (LC-MS/MS) to compare the proteins pulled down from treated versus untreated lysates, one can generate dose-response curves for hundreds of kinases simultaneously.[10]
Detailed Kinobeads Protocol
Lysate Preparation: Grow and harvest cells as previously described. Lyse cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
Compound Incubation: Aliquot the cell lysate and incubate with serial dilutions of 4,7-Dichloro-5-fluoroquinazoline or vehicle (DMSO) for 1 hour.
Kinobeads Pulldown: Add the equilibrated kinobeads slurry to each lysate sample and incubate for 1-2 hours with rotation to allow for kinase binding.[22]
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
Elution and Digestion: Elute the bound proteins and perform in-solution tryptic digestion to generate peptides.
LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution quantitative mass spectrometry.
Data Analysis: Identify and quantify the relative abundance of each kinase in the compound-treated samples compared to the vehicle control. Plot the relative abundance against compound concentration to determine IC50 values for each detected kinase.
Hypothetical Kinobeads Data Summary
Kinase Target
Intracellular IC50 (nM)
Comment
Putative Target Kinase A
75
Potent on-target engagement confirmed.
Kinase B
850
Minor off-target activity.
Kinase C
>10,000
No significant binding.
Kinase D
1,200
Minor off-target activity.
This approach not only confirms engagement with the primary target but also provides a crucial selectivity profile, which is invaluable for predicting potential side effects and understanding the compound's mechanism of action.[9]
Conclusion and Forward Look
Confirming cellular target engagement is a non-negotiable step in the validation of a chemical probe or drug candidate.[1] For a novel compound like 4,7-Dichloro-5-fluoroquinazoline, employing a multi-pronged approach is the most robust strategy.
CETSA provides unequivocal, label-free evidence of physical binding to the endogenous target.[2]
NanoBRET™ offers highly sensitive, quantitative data on binding affinity and kinetics in a live-cell context.[14]
Kinobeads deliver an unparalleled view of the compound's selectivity across the kinome, identifying potential off-targets that could confound phenotypic results.[9][10]
By thoughtfully selecting from these methodologies and carefully interpreting the resulting data, researchers can build a compelling, self-validating case for the mechanism of action of their compound. This rigorous, evidence-based approach significantly de-risks downstream efforts and paves the way for the successful development of novel therapeutics.
References
Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]
ACS Publications. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Retrieved from [Link]
SGC-UNC. (n.d.). NanoBRET. SGC-UNC. Retrieved from [Link]
News-Medical.Net. (2024, December 14). NanoBRET™ Target Engagement for drug development. News-Medical.Net. Retrieved from [Link]
PMC. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. Retrieved from [Link]
SciSpace. (2014, August 7). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. Retrieved from [Link]
Taylor & Francis Online. (2023, March 27). Western Blotting (immunoblotting): History, Theory, Uses, Protocol and Problems. Taylor & Francis Online. Retrieved from [Link]
UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM. Retrieved from [Link]
ACS Publications. (2017, January 19). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of Proteome Research. Retrieved from [Link]
ResearchGate. (2026, January 19). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. Retrieved from [Link]
Semantic Scholar. (n.d.). Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. Retrieved from [Link]
protocols.io. (2022, February 24). Detailed Western Blotting (Immunoblotting) Protocol. protocols.io. Retrieved from [Link]
Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. Retrieved from [Link]
ACS Publications. (2017, September 6). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology. Retrieved from [Link]
ResearchGate. (n.d.). (a) 4,7-Dichloroquinoline design inspired by the natural molecule,.... ResearchGate. Retrieved from [Link]
PMC. (n.d.). Target Engagement Assays in Early Drug Discovery. PMC. Retrieved from [Link]
Horizon Discovery. (2020, August 6). Strategies for target and pathway engagement in cellular assays. Horizon Discovery. Retrieved from [Link]
ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. Retrieved from [Link]
PMC. (n.d.). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. PMC. Retrieved from [Link]
PMC. (n.d.). 4,7-Dichloroquinoline. PMC. Retrieved from [Link]
Wikipedia. (n.d.). 4,7-Dichloroquinoline. Wikipedia. Retrieved from [Link]
Google Patents. (n.d.). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline. Google Patents.
PMC. (n.d.). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. PMC. Retrieved from [Link]
PMC. (n.d.). 2,4-Dichloro-7-fluoroquinazoline. PMC. Retrieved from [Link]
OUCI. (n.d.). Cell-Based Assays for High-Throughput Screening. OUCI. Retrieved from [Link]
Semantic Scholar. (2021, July 1). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Semantic Scholar. Retrieved from [Link]
Pelago Bioscience. (n.d.). Publications. Pelago Bioscience. Retrieved from [Link]
The Quinazoline Scaffolding: A Comparative Guide to the Potency of Dichloro-Fluoro Derivatives Against Drug-Resistant Mutations
For decades, the quinazoline scaffold has been a cornerstone in the development of targeted therapies, particularly in oncology. Its versatile structure has given rise to a multitude of potent kinase inhibitors. However,...
Author: BenchChem Technical Support Team. Date: March 2026
For decades, the quinazoline scaffold has been a cornerstone in the development of targeted therapies, particularly in oncology. Its versatile structure has given rise to a multitude of potent kinase inhibitors. However, the emergence of drug-resistant mutations presents a continuous challenge, demanding the exploration of novel derivatives. This guide provides an in-depth comparison of 4,7-dichloro-5-fluoroquinazoline derivatives and their structural analogs, evaluating their potential to overcome drug resistance, with a primary focus on their activity as Epidermal Growth Factor Receptor (EGFR) inhibitors.
The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers. The 4-anilinoquinazoline core, for instance, is the foundational structure for first-generation EGFR inhibitors like gefitinib and erlotinib. These drugs have shown remarkable efficacy in non-small-cell lung cancer (NSCLC) patients harboring activating EGFR mutations. However, their effectiveness is often curtailed by the development of secondary mutations, most notably the T790M "gatekeeper" mutation, which accounts for over 50% of acquired resistance cases. This has spurred the development of subsequent generations of inhibitors and a deeper investigation into the structure-activity relationships (SAR) that govern potency against these resistant variants.
This guide will delve into the chemical rationale and biological performance of specifically substituted quinazoline and quinoline derivatives, providing a comparative analysis for researchers and drug development professionals.
The EGFR Signaling Pathway and Mechanisms of Resistance
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Its aberrant activation is a key driver in several cancers. Inhibition of the EGFR signaling cascade is a clinically validated strategy. However, mutations in the kinase domain can significantly reduce the binding affinity of inhibitors, leading to therapeutic failure.
Figure 1: Simplified EGFR signaling pathway and the impact of inhibitory quinazoline derivatives and resistance mutations.
The T790M mutation, located in the ATP-binding pocket of the EGFR kinase domain, increases the receptor's affinity for ATP, thereby reducing the competitive advantage of ATP-competitive inhibitors.[2] This necessitates the design of inhibitors that can either form covalent bonds with the receptor or possess structural features that enhance their binding affinity to the mutant enzyme.
Comparative Analysis of Dichloro- and Fluoro-Substituted Scaffolds
While specific data on 4,7-dichloro-5-fluoroquinazoline derivatives is limited in publicly available literature, we can infer their potential by examining structurally related compounds. The presence and position of halogen atoms on the quinazoline or quinoline ring are known to significantly influence biological activity.
4,7-Dichloroquinoline: A Precursor with Diverse Bioactivity
4,7-Dichloroquinoline is a well-known intermediate in the synthesis of several antimalarial drugs, including chloroquine and amodiaquine.[3][4] Its derivatives have demonstrated a broad spectrum of biological activities.
Compound Class
Target/Activity
Key Findings
Reference
4,7-Dichloroquinoline Derivatives
Antimalarial (Plasmodium falciparum)
Potent activity against both chloroquine-sensitive and -resistant strains.
The chlorine atom at the 4-position is highly reactive, allowing for nucleophilic substitution to introduce various side chains, which is a key step in the synthesis of many biologically active molecules. The chlorine at the 7-position is also crucial for the antimalarial activity of chloroquine and its analogs.
2,4-Dichloro-7-fluoroquinazoline: A Related Scaffold
The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibitors. The nitrogen at position 1 (N1) and the N-H of the aniline group are critical for binding to the ATP-binding pocket of the EGFR kinase domain. Modifications at the 6- and 7-positions with small, lipophilic groups have been shown to enhance potency. The fluorine atom at the 7-position in 2,4-dichloro-7-fluoroquinazoline could potentially increase binding affinity through favorable interactions within the kinase domain.
Structure-Activity Relationship (SAR) Insights
For 4-anilinoquinazoline-based EGFR inhibitors, several SAR principles have been established:
Quinazoline Core: The quinazoline ring is essential for activity. Substitutions at the 6- and 7-positions are well-tolerated and can be used to modulate potency and selectivity.
Aniline Moiety: The aniline group at the 4-position is crucial for binding. Substitutions on the aniline ring, such as a 3-chloro-4-fluoro pattern, are present in several approved EGFR inhibitors and contribute to high affinity.[2]
Halogenation: The introduction of chlorine and fluorine atoms can influence the electronic properties of the molecule, its lipophilicity, and its metabolic stability. Fluorine, in particular, can form favorable hydrogen bonds and other non-covalent interactions within the protein's active site.
Based on these principles, a 4,7-dichloro-5-fluoroquinazoline scaffold presents an interesting, albeit underexplored, platform for designing novel kinase inhibitors. The fluorine at the 5-position could potentially introduce unique interactions within the ATP-binding pocket, possibly enhancing selectivity for mutant forms of kinases.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for the synthesis of related scaffolds and for key biological assays are provided below.
Synthesis of 4,7-Dichloroquinoline
A common route to 4,7-dichloroquinoline starts from 3-chloroaniline.
Figure 2: General synthetic scheme for 4,7-dichloroquinoline.
Step-by-Step Protocol:
Condensation: React 3-chloroaniline with diethyl ethoxymethylenemalonate, typically by heating, to form the corresponding acrylate intermediate.
Thermal Cyclization: Heat the acrylate intermediate in a high-boiling solvent like diphenyl ether to induce cyclization and form the quinoline ester.
Hydrolysis: Saponify the ester using a base, such as sodium hydroxide, followed by acidification to yield the quinoline carboxylic acid.
Decarboxylation: Heat the quinoline carboxylic acid to effect decarboxylation, yielding 4-hydroxy-7-chloroquinoline.
Chlorination: Treat the 4-hydroxy-7-chloroquinoline with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to obtain the final product, 4,7-dichloroquinoline.
Synthesis of 2,4-Dichloro-7-fluoroquinazoline
This scaffold can be synthesized from 2-amino-4-fluorobenzoic acid.
Step-by-Step Protocol:
Cyclization: React 2-amino-4-fluorobenzoic acid with a source of carbon and nitrogen, such as sodium cyanate followed by treatment with a strong base and then acid, to form 7-fluoroquinazoline-2,4(1H,3H)-dione.
Chlorination: Reflux the dione intermediate with phosphorus oxychloride (POCl₃) in the presence of a base like N,N-diethylaniline to yield 2,4-dichloro-7-fluoroquinazoline.
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Figure 3: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol:
Reagent Preparation: Prepare solutions of the recombinant kinase (e.g., EGFR T790M mutant), a suitable substrate, ATP, and the test compounds at various concentrations.
Assay Setup: In a microplate, add the kinase, substrate, and test compound to each well. Include positive (no inhibitor) and negative (no kinase) controls.
Reaction Initiation: Start the kinase reaction by adding ATP.
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
Reaction Termination: Stop the reaction, for example, by adding a solution containing EDTA.
Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as an antibody-based assay (e.g., HTRF, AlphaScreen) or by measuring ATP consumption (e.g., Kinase-Glo).
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cell Viability Assay (Example: MTT Assay)
This assay assesses the effect of a compound on the proliferation and viability of cancer cells.
Step-by-Step Protocol:
Cell Seeding: Plate cancer cells (e.g., NCI-H1975, which harbors the L858R/T790M EGFR mutations) in a 96-well plate and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ or IC₅₀ value.
Conclusion and Future Directions
The quinazoline scaffold remains a highly privileged structure in the design of kinase inhibitors. While the specific 4,7-dichloro-5-fluoroquinazoline framework is not yet well-documented in the context of overcoming drug-resistant mutations, the analysis of its structural analogs provides a strong rationale for its investigation. The strategic placement of chlorine and fluorine atoms can significantly impact binding affinity, selectivity, and pharmacokinetic properties.
Future research should focus on the synthesis and biological evaluation of a library of 4,7-dichloro-5-fluoroquinazoline derivatives. By systematically modifying the substituent at the 4-position (e.g., with various anilines) and comparing their potency against wild-type and mutant kinases (such as EGFR T790M and C797S), a comprehensive SAR can be established. Such studies could lead to the discovery of novel, potent, and selective inhibitors capable of addressing the ongoing challenge of acquired drug resistance in targeted cancer therapy.
Navigating the Post-Chloroquine Era: A Comparative Analysis of 4,7-Dichloro-5-fluoroquinazoline Analogs in Antimalarial Drug Discovery
For Immediate Release In the relentless battle against malaria, the emergence and spread of chloroquine-resistant Plasmodium falciparum strains have rendered one of the most effective and affordable antimalarial drugs ob...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
In the relentless battle against malaria, the emergence and spread of chloroquine-resistant Plasmodium falciparum strains have rendered one of the most effective and affordable antimalarial drugs obsolete in many parts of the world.[1][2] This has catalyzed an urgent search for novel, cost-effective, and potent antimalarial agents. This guide provides a comprehensive comparison of a promising new class of compounds, 4,7-dichloro-5-fluoroquinazoline analogs, against the historical benchmark, chloroquine. We delve into their comparative antimalarial efficacy, mechanistic distinctions, and the experimental methodologies crucial for their evaluation, offering a critical resource for researchers and drug development professionals.
Section 1: Comparative Efficacy Against Plasmodium falciparum
Studies on various quinazolinone derivatives have demonstrated their potential as antimalarial agents.[3][4][5][6] For instance, certain 2,3-substituted quinazolin-4(3H)-one derivatives have shown significant in vivo antimalarial activity against Plasmodium berghei in mice.[5][6] Similarly, other synthesized 4(3H)-quinazolinone derivatives have exhibited activity against P. berghei.[3] It is important to note that some studies on other quinazoline derivatives have shown poor antimalarial activities, highlighting the critical role of specific structural modifications.[7]
The true potential of new analogs lies in their efficacy against chloroquine-resistant strains. Numerous studies have focused on synthesizing chloroquine analogs to overcome resistance.[2][8][9] These efforts have shown that modifications to the side chain of the 4-aminoquinoline core can restore activity against resistant parasites.[2][9] For example, certain analogs have demonstrated submicromolar activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.[2] The introduction of a fluorine atom at the 5-position of the quinazoline ring, as in the 4,7-dichloro-5-fluoroquinazoline analogs, is a strategic modification aimed at enhancing potency and overcoming resistance mechanisms.
Compound Class
Chloroquine-Sensitive Strains (e.g., 3D7, HB3)
Chloroquine-Resistant Strains (e.g., K1, Dd2, W2)
Key Structural Features
Reference
Chloroquine
Highly Potent (nM range)
Low Potency or Inactive (µM range)
4-aminoquinoline core with a diethylaminoalkyl side chain
Dichloro- and fluoro- substitutions on the quinazoline ring
-
Section 2: Mechanistic Divergence: A Tale of Two Pathways
Understanding the mechanism of action is paramount in drug development. Chloroquine and the quinazoline analogs, while both targeting the malaria parasite, are thought to operate through distinct, albeit potentially overlapping, pathways.
The Chloroquine Paradigm: Hemozoin Inhibition
Chloroquine's primary mode of action is the disruption of heme detoxification in the parasite's digestive vacuole.[10][11][12] As the parasite digests hemoglobin, it releases toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[11] Chloroquine, a weak base, accumulates in the acidic digestive vacuole and caps the growing hemozoin crystals, preventing further polymerization.[1] The resulting buildup of free heme is toxic to the parasite, leading to its death.[1][11]
Chloroquine resistance is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, which effectively pumps the drug out of the digestive vacuole, reducing its concentration at the target site.[10][11]
The Quinazoline Hypothesis: A Multi-pronged Attack?
The precise mechanism of action for many quinazoline-based antimalarials is still under investigation, but evidence suggests they may also interfere with hemozoin formation.[4] The 4-quinazolinone moiety is considered crucial for this activity.[5] However, given the structural differences, it is plausible that these analogs possess additional or alternative mechanisms of action that are effective against chloroquine-resistant parasites. The introduction of the fluorine atom in 4,7-dichloro-5-fluoroquinazoline analogs could enhance membrane permeability or alter binding affinity to parasitic targets.
Comparative Mechanisms of Action
Caption: Comparative mechanisms of Chloroquine and hypothesized Quinazoline analogs.
Section 3: Essential Experimental Protocols for Comparative Evaluation
Rigorous and standardized experimental protocols are the bedrock of reliable drug discovery. Below are detailed methodologies for assessing the antimalarial efficacy and selectivity of novel compounds like 4,7-dichloro-5-fluoroquinazoline analogs.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
This assay is a widely used method to determine the IC50 of a compound against P. falciparum. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, providing a measure of parasite proliferation.
Step-by-Step Methodology:
Parasite Culture: Asynchronously growing P. falciparum cultures (e.g., 3D7 or K1 strains) are maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).
Drug Plate Preparation: Test compounds and chloroquine (as a positive control) are serially diluted in a 96-well microtiter plate. A drug-free well serves as a negative control.
Parasite Inoculation: The parasite culture is diluted to a parasitemia of ~0.5% and a hematocrit of 2% and added to the drug-containing wells.
Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.
Lysis and Staining: After incubation, a lysis buffer containing SYBR Green I is added to each well. The plate is incubated in the dark at room temperature for at least one hour.
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value is determined using a non-linear regression analysis.[13]
Cytotoxicity Assay (MTT Assay)
It is crucial to assess whether a compound is selectively toxic to the parasite and not to human cells. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, providing an indication of cell viability.
Step-by-Step Methodology:
Cell Culture: A human cell line (e.g., HEK293 or HepG2) is cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for 48-72 hours.
MTT Addition: An MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals.
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
Absorbance Reading: The absorbance is measured at ~570 nm using a microplate reader.
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the 50% cytotoxic concentration (CC50) is determined. The selectivity index (SI) is then calculated as CC50 / IC50.
Experimental Workflow for Antimalarial Drug Evaluation
Caption: A streamlined workflow for in vitro antimalarial drug testing.
Section 4: Future Outlook and Conclusion
The development of 4,7-dichloro-5-fluoroquinazoline analogs represents a promising avenue in the quest for new antimalarials. Their structural novelty offers the potential to circumvent existing resistance mechanisms that plague chloroquine and other quinoline-based drugs. The logical progression from this initial comparison involves the synthesis and rigorous in vitro and in vivo evaluation of these specific analogs against a panel of chloroquine-sensitive and resistant P. falciparum strains.
Logical Progression in Drug Discovery
Caption: The relationship between key parameters in antimalarial lead discovery.
References
Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics, 57(2-3), 203-235. [Link]
Addis Ababa University. Synthesis, Antimalarial and Antileishmanial Evaluation of Some Quinazoline Derivatives. AAU-ETD. [Link]
Foley, M., & Tilley, L. (1998). Mode of action of chloroquine in malaria and the mechanism of chloroquine drug resistance. International Journal for Parasitology, 28(11), 1651-1660. [Link]
Longdom Publishing. Synthesis and In-Vivo Pharmacological Evaluation of Some Novel 4(3H)- Quinazolinone Derivatives as Potential Anti-malarial Agents. [Link]
Schlesinger, P. H., Krogstad, D. J., & Herwaldt, B. L. (1988). Insights in Chloroquine Action: Perspectives and Implications in Malaria and COVID‐19. The FASEB Journal, 2(10), 2745-2749. [Link]
Al-Omary, F. A., El-Beshbishy, H. A., Al-Warhi, T., Al-Harbi, N. O., Al-Ghamdi, S. A., & Al-Dosari, M. S. (2015). Synthesis and Evaluation of 4-Quinazolinone Compounds as Potential Antimalarial Agents. Molecules, 20(8), 15099-15113. [Link]
Tulane University. Mechanisms of drug action and resistance. [Link]
Sen, D., Banerjee, A., Ghosh, A. K., & Chatterjee, T. K. (2010). Synthesis and antimalarial evaluation of some 4-quinazolinone derivatives based on febrifugine. Journal of Advanced Pharmaceutical Technology & Research, 1(4), 401-405. [Link]
PubMed. Synthesis and antimalarial evaluation of some 4-quinazolinone derivatives based on febrifugine. [Link]
Bérenger, F., Diarra, C., & Koné, M. (2022). In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia. Pan African Medical Journal, 41. [Link]
Orjih, A. U. (2014). In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane. Antimicrobial Agents and Chemotherapy, 58(7), 4090-4096. [Link]
Singh, A. P., & Puri, S. K. (2020). Multistage antiplasmodial activity of hydroxyethylamine compounds, in vitro and in vivo evaluations. RSC Medicinal Chemistry, 11(10), 1141-1149. [Link]
Singh, R. K., & Sharma, M. (2017). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology, 8. [Link]
Appiah-Opong, R., & Nyarko, A. K. (2019). In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54. Evidence-Based Complementary and Alternative Medicine, 2019. [Link]
Aguiar, A. C. C., Santos, R. d. M., Figueiredo, F. J. B., Cortopassi, W. A., Pimentel, A. S., França, T. C. C., ... & Krettli, A. U. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS ONE, 7(5), e37259. [Link]
de Souza, N. B., Carmo, A. M., da Silva, A. D., & de Souza, M. V. N. (2018). Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity. European Journal of Medicinal Chemistry, 157, 134-141. [Link]
Madrid, P. B., Wilson, N. T., De, R., & Guy, R. K. (2005). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. Journal of Medicinal Chemistry, 48(22), 6947-6955. [Link]
Asadi, M., & Asadi, M. (2020). Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review. Infectious Disorders-Drug Targets (Formerly Current Drug Targets-Infectious Disorders), 20(4), 438-453. [Link]
Burgess, S. J., Kelly, J. X., & Riscoe, M. K. (2010). 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria. Journal of Medicinal Chemistry, 53(17), 6477-6485. [Link]
Singh, A., & Kumar, K. (2018). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. ACS Omega, 3(10), 13745-13754. [Link]
Aguiar, A. C. C., Santos, R. d. M., Figueiredo, F. J. B., Cortopassi, W. A., Pimentel, A. S., França, T. C. C., ... & Krettli, A. U. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259. [Link]